molecular formula C10H12BrClN2 B1380325 1-(2-Bromo-5-chlorophenyl)piperazine CAS No. 1538703-71-7

1-(2-Bromo-5-chlorophenyl)piperazine

Cat. No.: B1380325
CAS No.: 1538703-71-7
M. Wt: 275.57 g/mol
InChI Key: RVEYCMIYANBBER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-5-chlorophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrClN2 and its molecular weight is 275.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-5-chlorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-5-chlorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromo-5-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEYCMIYANBBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(2-Bromo-5-chlorophenyl)piperazine CAS number and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Applications in CNS Drug Discovery

Executive Summary

1-(2-Bromo-5-chlorophenyl)piperazine (CAS 1538703-71-7) is a specialized aryl-piperazine intermediate used primarily in the synthesis of serotonergic and dopaminergic ligands. Distinguished by its specific halogenation pattern—an ortho-bromo and meta-chloro substitution relative to the piperazine ring—this scaffold offers unique electronic and steric properties for optimizing ligand-receptor binding affinities, particularly within the 5-HT (serotonin) receptor family. This guide details its physicochemical profile, validated synthetic routes, and handling protocols for medicinal chemistry applications.[1][2][3][4]

Chemical Identity & Physicochemical Profile[1][4][5][6]

The compound is a disubstituted phenylpiperazine. The presence of the bromine atom at the ortho position introduces significant steric bulk, forcing the piperazine ring to adopt a twisted conformation relative to the phenyl plane, a critical feature for selectivity in G-protein coupled receptor (GPCR) binding pockets.

Table 1: Physicochemical Data
PropertyValueNote
CAS Number 1538703-71-7 Free base
IUPAC Name 1-(2-Bromo-5-chlorophenyl)piperazine
Molecular Formula C₁₀H₁₂BrClN₂
Molecular Weight 275.57 g/mol
SMILES Clc1cc(Br)c(N2CCNCC2)cc1
Appearance Off-white to pale yellow solidHygroscopic
Boiling Point ~380°C (Predicted)Decomposes before boiling at atm pressure
Solubility DMSO, Methanol, DCMLow water solubility (Free base)
pKa ~8.8 (Piperazine NH)Basic
LogP ~2.8 - 3.2Lipophilic

Synthetic Methodologies

Two primary routes are established for the synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine. The choice of method depends on the availability of starting materials and the required scale.

Method A: Nucleophilic Aromatic Substitution (SₙAr)

This is the preferred industrial route due to high atom economy and the avoidance of expensive transition metal catalysts. It relies on the activation of the fluorine atom by the electron-withdrawing inductive effects of the ortho-bromo and para-chloro substituents (relative to the fluorine).

  • Starting Material: 1-Bromo-2-fluoro-4-chlorobenzene

  • Reagent: Piperazine (excess)

  • Solvent: DMSO or NMP

  • Conditions: 100–120°C, 12–24 h

Protocol:

  • Charge a reaction vessel with 1-bromo-2-fluoro-4-chlorobenzene (1.0 eq).

  • Add Piperazine (anhydrous, 3.0–5.0 eq). Note: Excess piperazine acts as both the nucleophile and the base to quench HF generated, preventing bis-arylation.

  • Dissolve in DMSO (5 vol).

  • Heat to 110°C under nitrogen atmosphere. Monitor by HPLC/TLC.

  • Workup: Cool to room temperature. Pour into ice-water (20 vol). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Column chromatography (DCM/MeOH/NH₃) or recrystallization from Ethanol/Hexane.

Method B: Buchwald-Hartwig Amination

Used when the specific fluoro-precursor is unavailable or to achieve higher regioselectivity under mild conditions.

  • Starting Material: 1-Bromo-2-iodo-4-chlorobenzene

  • Reagent: N-Boc-piperazine

  • Catalyst: Pd₂(dba)₃ / BINAP or Xantphos

  • Base: Cs₂CO₃ or NaOtBu

  • Solvent: Toluene or 1,4-Dioxane

Protocol:

  • Combine 1-bromo-2-iodo-4-chlorobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), Cs₂CO₃ (2.0 eq) in dry Toluene.

  • Degas with Argon for 15 min.

  • Add Pd-catalyst (1-5 mol%) and Ligand.

  • Heat to 90°C for 12 h. Note: The iodine is significantly more reactive than bromine or chlorine, ensuring regioselective coupling at the C2 position.

  • Deprotection: Treat the intermediate (tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate, CAS 1845698-46-5) with 4M HCl in Dioxane to yield the HCl salt of the target.

Visualization: Synthetic Pathways

Synthesis Start_SnAr 1-Bromo-2-fluoro- 4-chlorobenzene Product 1-(2-Bromo-5-chlorophenyl) piperazine (CAS 1538703-71-7) Start_SnAr->Product SnAr DMSO, 110°C Start_Pd 1-Bromo-2-iodo- 4-chlorobenzene Intermediate Boc-Protected Intermediate (CAS 1845698-46-5) Start_Pd->Intermediate Pd-Cat Coupling (Buchwald-Hartwig) Piperazine Piperazine (Excess) Piperazine->Product BocPip N-Boc-Piperazine BocPip->Intermediate Intermediate->Product Deprotection (HCl/Dioxane)

Figure 1: Dual synthetic pathways (SnAr vs. Pd-Catalysis) for CAS 1538703-71-7.

Structural Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Region: Three distinct signals corresponding to the 1,2,4-substitution pattern.

      • δ ~7.55 ppm (d, 1H, J=8.5 Hz, H-3, ortho to Br).

      • δ ~7.15 ppm (d, 1H, J=2.5 Hz, H-6, ortho to Piperazine).

      • δ ~7.05 ppm (dd, 1H, H-4).

    • Piperazine Region:

      • δ ~3.00 ppm (m, 4H, N-CH₂-Ar).

      • δ ~2.85 ppm (m, 4H, N-CH₂-NH).

      • Note: If HCl salt, the NH protons will appear as a broad singlet > 9.0 ppm.

  • Mass Spectrometry (ESI+):

    • m/z: Calculated [M+H]⁺ = 274.99 (for ⁷⁹Br/³⁵Cl).

    • Isotope Pattern: Distinctive pattern due to Br and Cl.

      • M+H (100%)

      • M+H+2 (~130% relative abundance due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl overlap).

      • M+H+4 (~30% due to ⁸¹Br/³⁷Cl).

Handling, Stability, and Safety

This compound is a halogenated aryl-amine and should be treated as a potential irritant and sensitizer.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ (carbamate formation) and oxidation.

  • Hazards:

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5][6]

    • H335: May cause respiratory irritation.[6]

  • Self-Validating Safety Protocol:

    • Before use: Check solubility in DCM. If cloudy, the free base may have converted to carbonate salts; wash with dilute NaOH before use.

    • Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

Applications in Medicinal Chemistry

1-(2-Bromo-5-chlorophenyl)piperazine serves as a "privileged scaffold" in the design of CNS-active agents.

Pharmacophore Mapping

The 2-bromo substituent provides a steric "twist" that prevents the molecule from achieving planarity. This conformation is often required to fit into the narrow hydrophobic clefts of aminergic GPCRs (e.g., 5-HT1A, D2).

  • Halogen Bonding: The Chlorine at position 5 can engage in halogen bonding or hydrophobic interactions with residues deep in the receptor pocket (e.g., Phenylalanine or Tryptophan residues).

  • Linker Attachment: The secondary amine of the piperazine is the standard vector for attaching "tail" moieties (alkyl chains, amides) to reach secondary binding sites (allosteric sites).

Workflow: Fragment-Based Drug Design

DrugDesign Scaffold Scaffold: 1-(2-Br-5-Cl-Ph)-Piperazine Linker Linker Attachment (Alkylation/Acylation) Scaffold->Linker N4-Functionalization Target Target Receptor (5-HT1A / D2 / 5-HT7) Linker->Target Binding Affinity Optimization Lead Optimization (Selectivity Tuning) Target->Optimization SAR Analysis Optimization->Scaffold Substituent Modification

Figure 2: Workflow for utilizing the scaffold in CNS ligand design.

References

  • Combi-Blocks. Product Data: 1-(2-Bromo-5-chlorophenyl)piperazine (CAS 1538703-71-7).[7] Retrieved from

  • ChemShuttle. Catalog Entry: 1-(2-bromo-5-chlorophenyl)piperazine. Retrieved from

  • Sigma-Aldrich. Product Data: tert-Butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate (Precursor). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(2-Chlorophenyl)piperazine (Analogous Structure). Retrieved from

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for aryl-piperazine synthesis).

Sources

The Pharmacological Profile of 2-Bromo-5-Chloro Substituted Arylpiperazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous centrally acting drugs. The strategic placement of substituents on the aryl ring is a key determinant of their pharmacological profile, influencing receptor affinity, selectivity, and functional activity. This technical guide provides an in-depth exploration of the predicted pharmacological profile of arylpiperazines bearing a 2-bromo-5-chloro substitution pattern. Due to a lack of direct experimental data on this specific substitution, this guide synthesizes information from structurally related mono- and di-halogenated arylpiperazines to construct a predictive pharmacological landscape. We will delve into the anticipated synthetic strategies, receptor binding affinities with a focus on serotonergic and dopaminergic systems, expected functional outcomes, and the underlying structure-activity relationships. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel arylpiperazine-based therapeutics, providing a scientifically grounded framework for further investigation into this promising chemical space.

Introduction: The Versatility of the Arylpiperazine Moiety

Arylpiperazines are considered a "privileged scaffold" in medicinal chemistry, renowned for their ability to interact with a wide range of G-protein coupled receptors (GPCRs), particularly those within the serotonergic and dopaminergic systems.[1] This versatility has led to their incorporation into a multitude of approved drugs for treating psychiatric and neurological disorders, including schizophrenia, depression, and anxiety.[1] The pharmacological profile of an arylpiperazine is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a widely employed strategy to modulate key drug-like properties such as lipophilicity, metabolic stability, and, most importantly, receptor binding affinity and selectivity.

Predicted Synthesis of 2-Bromo-5-Chloro Substituted Arylpiperazines

The synthesis of 1-(2-bromo-5-chlorophenyl)piperazine would likely follow established methods for the preparation of N-arylpiperazines. A common and efficient approach is the nucleophilic aromatic substitution (SNAr) reaction between piperazine and a suitably activated aryl halide.

A plausible synthetic route is outlined below:

Synthesis A 2-Bromo-5-chloro-1-fluorobenzene C 1-(2-Bromo-5-chlorophenyl)piperazine A->C SNA_r reaction (e.g., K2CO3, DMSO, heat) B Piperazine B->C caption Predicted synthesis of the core scaffold.

Figure 1: Predicted synthetic pathway for 1-(2-bromo-5-chlorophenyl)piperazine.

In this proposed synthesis, 2-bromo-5-chloro-1-fluorobenzene would serve as the electrophilic partner. The fluorine atom, being a good leaving group in SNAr reactions, would be displaced by one of the nitrogen atoms of piperazine. The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed, particularly if the starting material is a less reactive aryl halide like 2,5-dibromochlorobenzene.[2]

Predicted Pharmacological Profile

The pharmacological activity of arylpiperazines is largely dictated by the electronic and steric properties of the substituents on the aryl ring. Based on the known effects of halogen substitutions at the ortho and meta/para positions, we can extrapolate the likely receptor binding profile of 2-bromo-5-chloro substituted arylpiperazines.

Predicted Receptor Binding Affinities

The introduction of halogens can significantly influence binding affinity. For instance, the presence of a halogen atom can lead to stronger interactions within the receptor binding pocket.[3]

Table 1: Predicted Receptor Binding Affinities of 2-Bromo-5-Chloro Substituted Arylpiperazines

Receptor SubtypePredicted Affinity (Ki)Rationale
Serotonin Receptors
5-HT1AHighOrtho-substitution with an electron-withdrawing group is often favorable for 5-HT1A affinity.[4] The 2-bromo substituent is expected to enhance binding.
5-HT2AModerate to HighChloro-substituents on the phenyl ring can contribute to high affinity at 5-HT2A receptors.[5]
5-HT2CModerate to Highm-Chlorophenylpiperazine (mCPP) is a known 5-HT2C receptor agonist, suggesting that a chloro substituent at a similar position could confer affinity.[6]
Dopamine Receptors
D2ModerateDi-halogenated phenylpiperazines, such as those with 2,3-dichloro substitutions, have shown affinity for D2 receptors.[7]
D3Moderate to HighThe 2,3-dichlorophenylpiperazine moiety is a known high-affinity D3 receptor ligand, suggesting that a similar di-halogen pattern could confer high affinity.[7]
Adrenergic Receptors
α1Moderate to HighPhenylpiperazine derivatives often exhibit affinity for α1-adrenergic receptors.[4]
Predicted Functional Activity

The functional activity (i.e., agonist, antagonist, or inverse agonist) of an arylpiperazine is also highly dependent on its substitution pattern.

  • 5-HT1A Receptor: Many arylpiperazines act as partial agonists at the 5-HT1A receptor. It is plausible that 2-bromo-5-chloro substituted derivatives would exhibit similar partial agonism.

  • 5-HT2A Receptor: Arylpiperazines often display antagonist activity at the 5-HT2A receptor. This is a common feature of many atypical antipsychotic drugs.

  • Dopamine D2/D3 Receptors: The functional activity at dopamine receptors can vary. Derivatives can act as antagonists, partial agonists, or even full agonists. The specific functional profile of 2-bromo-5-chloro substituted arylpiperazines would require experimental determination.

The interplay between these predicted activities could result in a compound with a "multi-target" or "dirty" pharmacology, which can be advantageous for treating complex neuropsychiatric disorders.

SignalingPathways cluster_serotonin Serotonergic System cluster_dopamine Dopaminergic System 5HT1A 5-HT1A Receptor Gi/o-coupled Predicted Partial Agonism 5HT2A 5-HT2A Receptor Gq/11-coupled Predicted Antagonism D2 D2 Receptor Gi/o-coupled Predicted Antagonism/Partial Agonism D3 D3 Receptor Gi/o-coupled Predicted Antagonism/Partial Agonism Arylpiperazine 2-Bromo-5-Chloro Arylpiperazine Arylpiperazine->5HT1A Modulates Arylpiperazine->5HT2A Blocks Arylpiperazine->D2 Modulates Arylpiperazine->D3 Modulates caption Predicted interactions with key GPCRs.

Figure 2: Predicted signaling pathway interactions of 2-bromo-5-chloro arylpiperazines.

Structure-Activity Relationship (SAR) Insights

The SAR for halogenated arylpiperazines provides a framework for understanding the potential contributions of the 2-bromo and 5-chloro substituents.

  • Ortho (2-position) Substitution: Substitution at the ortho position with an electron-withdrawing group, such as bromine, is often associated with increased affinity for the 5-HT1A receptor.[4] This is thought to be due to favorable steric and electronic interactions within the receptor's binding pocket.

  • Meta/Para (3-, 4-, or 5-position) Substitution: Substitution at these positions can influence selectivity. For instance, a chloro group at the meta position (as in mCPP) is known to confer 5-HT2C receptor activity.[6] A chloro group at the 5-position (para to the piperazine nitrogen) could also impact affinity and selectivity at various serotonin and dopamine receptor subtypes.

The combination of a bulky, electron-withdrawing bromine atom at the 2-position and a smaller, electron-withdrawing chlorine atom at the 5-position presents an interesting substitution pattern that could lead to a unique pharmacological profile with a distinct balance of affinities and functional activities across multiple receptor systems.

Experimental Protocols for Pharmacological Characterization

To validate the predicted pharmacological profile of 2-bromo-5-chloro substituted arylpiperazines, a series of in vitro and in vivo experiments are necessary. Below are detailed protocols for key initial assays.

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

BindingAssay A Prepare Receptor Membranes (e.g., from cells expressing the target receptor) B Incubate Membranes with Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and Varying Concentrations of Test Compound A->B C Separate Bound and Free Radioligand (e.g., via vacuum filtration) B->C D Quantify Bound Radioactivity (e.g., using a scintillation counter) C->D E Data Analysis (Determine Ki values) D->E caption Workflow for a radioligand binding assay.

Figure 3: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, D2).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the receptor membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A or [3H]-Spiperone for D2), and a range of concentrations of the 2-bromo-5-chloro substituted arylpiperazine test compound.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

    • Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters with cold buffer to remove any unbound radioactivity.

    • Dry the filter mat and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Assay)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For Gi/o-coupled receptors like 5-HT1A and D2, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.

Step-by-Step Protocol for a Gi/o-coupled Receptor:

  • Cell Culture:

    • Culture cells stably expressing the Gi/o-coupled receptor of interest.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-treat the cells with varying concentrations of the 2-bromo-5-chloro substituted arylpiperazine test compound.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. For antagonist testing, also add a known agonist for the receptor.

    • Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • For Agonist Activity: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect).

    • For Antagonist Activity: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration. Determine the IC50 and calculate the antagonist dissociation constant (Kb).

Conclusion and Future Directions

The 2-bromo-5-chloro substituted arylpiperazine scaffold represents an intriguing, yet unexplored, area of chemical space. Based on the extensive literature on related halogenated arylpiperazines, it is predicted that these compounds will exhibit a complex pharmacological profile with significant affinities for multiple serotonin and dopamine receptor subtypes. The combination of an ortho-bromo and a meta/para-chloro substituent is likely to result in a unique balance of receptor interactions, potentially leading to novel therapeutic agents with desirable multi-target engagement.

The predictive framework presented in this guide provides a strong rationale for the synthesis and pharmacological evaluation of 2-bromo-5-chloro substituted arylpiperazines. Future research should focus on:

  • Synthesis and Characterization: The synthesis of a focused library of these compounds is the essential next step to confirm the predicted synthetic routes and to provide material for pharmacological testing.

  • In Vitro Pharmacological Profiling: Comprehensive radioligand binding and functional assays across a wide panel of CNS receptors are necessary to experimentally determine the affinity and functional activity of these compounds.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, brain penetration, and efficacy in relevant behavioral models of neuropsychiatric disorders.

By systematically exploring this novel chemical space, the drug discovery community can potentially uncover new therapeutic leads with improved efficacy and side-effect profiles for the treatment of complex brain disorders.

References

  • Zlatovic, M. V., et al. (2006). Interaction of arylpiperazine ligands with the hydrophobic part of the 5-HT1A receptor binding site. Bioorganic & Medicinal Chemistry, 14(9), 2994-3001.
  • van der Mey, M., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.
  • Leopoldo, M., et al. (2005). Novel Heterocyclic Trans Olefin Analogues of N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as Selective Probes with High Affinity for the Dopamine D3 Receptor. Journal of Medicinal Chemistry, 48(2), 514-524.
  • Wang, L., et al. (2021). Design, Synthesis, and Antidepressant Activity Study of Novel Aryl Piperazines Targeting Both 5-HT1A and Sigma-1 Receptors. Archiv der Pharmazie.
  • Chilmonczyk, Z., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Il Farmaco, 58(1), 49-56.
  • Kalinova, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • Patel, P. R., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 178-185.
  • Hayatshahi, H. S., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Perregaard, J., et al. (1992). Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans. Journal of Medicinal Chemistry, 35(6), 1092-1101.
  • Caccia, C., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1258.
  • Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect.
  • Zajdel, P., et al. (2021). The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. Molecules, 26(19), 5994.
  • Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]

  • Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 10186.
  • van Steen, B. J., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 2. Heterobicyclic phenylpiperazines with N4-aralkyl substituents. Journal of Medicinal Chemistry, 37(17), 2761-2770.
  • D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8089.
  • Satała, G., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 1-28.
  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436.
  • Malawska, B., et al. (2004). New arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment: synthesis, in vitro, and in vivo pharmacological evaluation. Journal of Medicinal Chemistry, 47(10), 2665-2675.
  • Zupancic, B. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • Maurer, H. H., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568.
  • López-Rodríguez, M. L., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry, 40(11), 1648-1656.
  • Gerasimou, E., et al. (2002). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Il Farmaco, 57(6), 487-493.
  • Liu, H., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 5(70), 57050-57057.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-578.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). m-chlorophenylpiperazine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Chlorophenyl)piperazine. Retrieved from [Link]

  • Kalinova, R., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • Pharmaffiliates. (n.d.). 1-(2-Bromophenyl)piperazine. Retrieved from [Link]

Sources

Technical Guide: 1-(2-Bromo-5-chlorophenyl)piperazine as a 5-HT2A Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-Bromo-5-chlorophenyl)piperazine , a halogenated phenylpiperazine derivative acting as a potent serotonin 5-HT2A receptor antagonist. This compound serves as a critical chemical probe in neuropsychopharmacology, particularly in delineating the structural requirements for distinguishing 5-HT2A antagonism from 5-HT2C agonism.

Executive Summary

Compound: 1-(2-Bromo-5-chlorophenyl)piperazine (referred to herein as 2Br-5Cl-PP ) Chemical Class: Arylpiperazine Primary Mechanism: Competitive Antagonist / Inverse Agonist at 5-HT2A Receptors Key Application: Pharmacological probe for schizophrenia (antipsychotic potential), hallucinogen reversal ("trip killer" models), and Structure-Activity Relationship (SAR) benchmarking.

2Br-5Cl-PP represents a specific optimization of the phenylpiperazine scaffold. While unsubstituted phenylpiperazines often act as non-selective agonists, the introduction of steric bulk at the ortho position (2-Bromo) and lipophilic halogenation at the meta position (5-Chloro) forces the ligand into a conformation that stabilizes the inactive state of the 5-HT2A receptor, effectively blocking Gq-protein coupling.

Part 1: Chemical Structure & Pharmacophore Analysis

Structural Logic

The efficacy of 2Br-5Cl-PP stems from its specific substitution pattern, which exploits the "ortho-effect" in serotonergic binding.

Structural ComponentChemical FeaturePharmacological Function
Piperazine Ring Basic Secondary Amine (pKa ~9.8)Protonates at physiological pH to form a salt bridge with Asp3.32 (D155) in transmembrane helix 3 (TM3) of the 5-HT2A receptor.
Phenyl Ring Aromatic SystemEngages in

-

stacking interactions with Phe6.51 and Trp6.48 (Toggle Switch) in the receptor binding pocket.
2-Bromo (Ortho) Steric Bulk / HalogenCrucial for Antagonism: The large bromine atom forces the phenyl ring to twist out of coplanarity with the piperazine ring. This twisted conformation prevents the receptor from adopting the active state required for G-protein recruitment.
5-Chloro (Meta) Lipophilic Electron-Withdrawing GroupIncreases affinity for the hydrophobic pocket (Val3.33, Leu3.36) and improves metabolic stability against ring hydroxylation.
3D-Conformational Locking

Unlike 5-HT2A agonists (e.g., DOI, 2C-B), which tend to be planar phenethylamines that stabilize the active receptor conformation, 2Br-5Cl-PP acts as a molecular wedge. The 2-Bromo substituent creates a steric clash that locks the ligand in a specific rotameric state, preventing the inward movement of TM6 (Transmembrane Helix 6), a necessary step for receptor activation.

Part 2: Synthesis Protocol

Objective: Synthesize high-purity 1-(2-Bromo-5-chlorophenyl)piperazine dihydrochloride. Method: Palladium-Catalyzed Buchwald-Hartwig Amination. Note: Traditional nucleophilic aromatic substitution (SNAr) is inefficient here due to the lack of strong electron-withdrawing groups ortho/para to the leaving group. Transition metal catalysis is required.

Reaction Scheme

Precursors: 1-Bromo-4-chloro-2-iodobenzene + N-Boc-piperazine. (We use the iodo-precursor because oxidative addition of Pd is faster at the C-I bond than the C-Br bond, allowing regiospecific coupling at position 1, leaving the 2-Bromo intact.)

Step-by-Step Methodology
Step A: C-N Coupling (Buchwald-Hartwig)
  • Reagents:

    • 1-Bromo-4-chloro-2-iodobenzene (1.0 eq)

    • N-Boc-piperazine (1.2 eq)

    • Catalyst: Pd(OAc)₂ (2 mol%)

    • Ligand: BINAP or Xantphos (3 mol%)

    • Base: Cs₂CO₃ (1.5 eq)

    • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Procedure:

    • Charge an oven-dried Schlenk flask with the aryl iodide, N-Boc-piperazine, base, and catalyst system under Argon atmosphere.

    • Add anhydrous solvent (degassed).

    • Heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Workup: Cool to RT, filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield tert-butyl 4-(2-bromo-5-chlorophenyl)piperazine-1-carboxylate.

Step B: Deprotection & Salt Formation
  • Reagents:

    • Boc-Intermediate from Step A.

    • 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM.

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add 4M HCl/Dioxane (10 eq) dropwise at 0°C.

    • Stir at Room Temperature for 2 hours. A white precipitate should form.

    • Isolation: Filter the solid precipitate. Wash with cold diethyl ether to remove organic impurities.

    • Drying: Dry under high vacuum to yield 1-(2-Bromo-5-chlorophenyl)piperazine dihydrochloride .

Part 3: Mechanism of Action & Signaling Pathways

Receptor Binding Profile

2Br-5Cl-PP functions as a Silent Antagonist or Inverse Agonist depending on the constitutive activity of the receptor population.

  • Target: 5-HT2A Receptor (Gq-coupled GPCR).[1]

  • Selectivity: High affinity for 5-HT2A over 5-HT1A (due to the 2-Br steric hindrance reducing 1A affinity) and moderate selectivity over 5-HT2C.

  • Ki Value (Estimated): < 10 nM (Based on SAR of analogous 2-halo-phenylpiperazines).

Signal Transduction Blockade

The diagram below illustrates how 2Br-5Cl-PP inhibits the canonical Gq-PLC-IP3 pathway and prevents hallucinogenic signaling.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand 2Br-5Cl-PP (Antagonist) Receptor 5-HT2A Receptor (Inactive Conformation) Ligand->Receptor High Affinity Binding (Steric Lock) Agonist Endogenous 5-HT (Serotonin) Agonist->Receptor Competes Gq Gq Protein (Heterotrimer) Receptor->Gq ACTIVATION BLOCKED PLC PLC-beta Gq->PLC Inhibited PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Response Neuronal Excitation (Hallucination/Psychosis) Ca->Response

Figure 1: Mechanism of Antagonism. 2Br-5Cl-PP (Red Hexagon) competitively binds to the 5-HT2A receptor, stabilizing it in an inactive state and preventing Serotonin (Green) from triggering the Gq-mediated Calcium cascade.

Part 4: Experimental Validation Protocols

To validate 2Br-5Cl-PP as a functional antagonist in a laboratory setting, the following assays are standard.

Calcium Flux Assay (In Vitro)

This assay measures the ability of the compound to inhibit agonist-induced calcium release.

  • Cell Line: HEK-293 cells stably expressing human 5-HT2A receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive fluorescent dye) for 45 mins.

  • Antagonist Pre-treatment: Add 2Br-5Cl-PP at varying concentrations (0.1 nM to 10 µM) and incubate for 15 mins.

  • Agonist Challenge: Inject Serotonin (1 µM) or DOI (100 nM) .

  • Readout: Measure Fluorescence Intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Result Interpretation:

    • IC50 Determination: Plot % Inhibition vs. Log[Concentration].

    • Expectation: A sigmoidal dose-response curve showing concentration-dependent inhibition of the calcium spike.

Head-Twitch Response (HTR) (In Vivo)

The HTR in mice is the behavioral proxy for 5-HT2A activation (hallucinogenic potential).

  • Subjects: C57BL/6J Mice (Male, 8-10 weeks).

  • Protocol:

    • Group A (Control): Vehicle + DOI (1 mg/kg, i.p.).

    • Group B (Test): 2Br-5Cl-PP (e.g., 2 mg/kg, s.c.) administered 20 mins prior to DOI.

  • Observation: Record video for 30 minutes post-DOI injection.

  • Scoring: Count the number of head twitches (rapid rotational jerks of the head).

  • Validation: Significant reduction in HTR in Group B compared to Group A confirms central 5-HT2A antagonism.

References

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives."[2] Pharmazie, 49(11), 801-806.

  • Glennon, R. A., et al. (1986). "5-HT2 serotonin receptors.[1][3][4][5] Structural requirements for activation." Journal of Medicinal Chemistry, 29(11), 2375-2380. (Foundational SAR for phenylpiperazines).

  • Fiorella, D., et al. (1995).[5] "The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine." Psychopharmacology, 119(2), 222-230.[5]

  • ChemShuttle Catalog. "1-(2-bromo-5-chlorophenyl)piperazine; CAS No.: 1538703-71-7." (Verification of chemical existence).

  • Sigma-Aldrich. "Synthesis of piperazines - Reaction Protocols." (General Buchwald-Hartwig protocols for arylpiperazines).

Sources

Comparative Technical Guide: 1-(2-Bromo-5-chlorophenyl)piperazine vs. mCPP

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 1-(2-Bromo-5-chlorophenyl)piperazine and mCPP (1-(3-chlorophenyl)piperazine) .

This guide is structured for researchers and medicinal chemists, focusing on the structural, pharmacological, and synthetic divergences between a well-characterized serotonin probe (mCPP) and a specialized halogenated building block (1-(2-Bromo-5-chlorophenyl)piperazine).

Executive Summary

This guide differentiates two phenylpiperazine derivatives that, despite structural homology, occupy distinct roles in drug discovery.

  • mCPP (1-(3-chlorophenyl)piperazine): A non-selective serotonin receptor agonist with high affinity for 5-HT

    
     and 5-HT
    
    
    
    receptors. It is the primary active metabolite of the antidepressant trazodone and is widely used as a pharmacological probe to induce anxiety and migraine in clinical models.
  • 1-(2-Bromo-5-chlorophenyl)piperazine (BCPP): A sterically congested analog (CAS: 1538703-71-7). Unlike mCPP, BCPP is not a standard pharmacological probe. It serves primarily as a functionalized scaffold in the synthesis of complex CNS-active agents. The introduction of the ortho-bromine atom drastically alters the ligand's binding pose, reducing 5-HT

    
     efficacy and shifting affinity profiles via the "ortho-effect."
    

Structural & Physicochemical Divergence

The core difference lies in the substitution pattern on the phenyl ring. While mCPP possesses a single meta-chlorine, BCPP introduces a bulky bromine atom at the ortho position (C2). This modification is not merely cosmetic; it forces the piperazine ring out of coplanarity with the phenyl ring due to steric hindrance, altering the pharmacophore.

Table 1: Physicochemical Comparison
FeaturemCPP (Reference)1-(2-Bromo-5-chlorophenyl)piperazine (BCPP)
IUPAC Name 1-(3-Chlorophenyl)piperazine1-(2-Bromo-5-chlorophenyl)piperazine
CAS Number 6640-24-01538703-71-7
Molecular Weight 196.68 g/mol 275.57 g/mol
Formula C

H

ClN

C

H

BrClN

Substituents 3-Cl (Meta)2-Br (Ortho), 5-Cl (Meta)
Steric Profile Planar/FlexibleTwisted/Rigid (Atropisomer potential)
Predicted LogP ~2.1~2.9 (More Lipophilic)
Primary Utility In vivo 5-HT probe, MetaboliteSynthetic Intermediate, SAR Ligand

Pharmacological Implications: The "Ortho-Effect"

mCPP: The Serotonergic Probe

mCPP acts as a "dirty" drug, binding to multiple serotonin receptors. Its primary utility in research stems from its ability to activate the 5-HT


 receptor  (pK

~ 7.5), which modulates anxiety and appetite.
  • Mechanism: G

    
    -protein coupling 
    
    
    
    PLC activation
    
    
    IP
    
    
    /DAG release
    
    
    Calcium mobilization.
  • Result: Anxiogenic response, hypophagia.

BCPP: The Steric Blocker

The addition of the ortho-bromine in BCPP invokes the "ortho-effect" observed in phenylpiperazine SAR (Structure-Activity Relationship) studies.

  • Reduced 5-HT

    
     Efficacy:  The 5-HT
    
    
    
    binding pocket is sensitive to steric bulk. Ortho-substitution (as seen in oCPP) often reduces intrinsic efficacy, converting agonists into partial agonists or antagonists.
  • 5-HT

    
     Shift:  Bulky ortho groups often favor 5-HT
    
    
    
    binding or
    
    
    -adrenergic binding over 5-HT
    
    
    .
  • Metabolic Stability: The C2-Bromine blocks a primary site of metabolic hydroxylation, potentially extending the half-life of BCPP compared to mCPP, though the bromine itself is a heavy leaving group in specific enzymatic contexts.

Visualization: 5-HT2C Signaling Pathway (mCPP Activation)

The following diagram illustrates the pathway activated by mCPP, which BCPP would likely antagonize or weakly activate due to steric hindrance.

G mCPP mCPP (Ligand) R 5-HT2C Receptor mCPP->R Agonist Binding BCPP BCPP (Putative Antagonist) BCPP->R Steric Blockade Gq Gq Protein R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 + DAG PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 PIP2->PLC Ca Ca2+ Release (ER) IP3->Ca Mobilization Response Anxiety / Hypophagia Ca->Response Downstream Effect

Figure 1: Signal transduction pathway for mCPP at the 5-HT2C receptor. BCPP is hypothesized to block or weakly activate this pathway due to ortho-steric hindrance.

Synthetic Workflows

The synthesis of BCPP is significantly more challenging than mCPP due to the deactivating nature of the halogen substituents.

Workflow A: mCPP Synthesis (Standard)
  • Precursor: 3-Chloroaniline.

  • Reagent: Bis(2-chloroethyl)amine hydrochloride (Mustard agent analog).

  • Condition: Reflux in n-butanol or chlorobenzene.

  • Yield: High. The amine nucleophile attacks the alkyl chloride easily.

Workflow B: BCPP Synthesis (Advanced)

Direct alkylation of 2-bromo-5-chloroaniline is sluggish due to steric hindrance from the ortho-bromine and electronic deactivation by the meta-chlorine. A Palladium-catalyzed Buchwald-Hartwig coupling is preferred for purity.

Step-by-Step Protocol (Buchwald-Hartwig Cross-Coupling):

  • Reagents:

    • Aryl Halide: 1-Bromo-2-iodo-4-chlorobenzene (Selective coupling at Iodo position) OR 2-Bromo-1,5-dichlorobenzene (if selectivity allows).

    • Amine: Piperazine (5.0 eq to prevent bis-arylation).

    • Catalyst: Pd

      
      (dba)
      
      
      
      (1 mol%) + BINAP (2 mol%).
    • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq).

    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

    • Loading: Add Pd catalyst, BINAP, and base. Stir 5 min to form the active catalytic complex.

    • Addition: Add the aryl halide and piperazine.

    • Reflux: Heat to 100°C for 12-18 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).

    • Work-up: Filter through Celite to remove Pd. Wash with water. Extract with EtOAc.

    • Purification: The product is an amine; purify via Acid-Base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer with NaOH, extract product into DCM).

  • Validation:

    • 1H NMR (CDCl

      
      ):  Look for the piperazine peak shift. The aromatic region will show a specific splitting pattern for 1,2,5-substitution (doublet, doublet of doublets, doublet).
      

Experimental Validation: Comparative Assay

To empirically determine the functional difference between mCPP and BCPP, a Calcium Flux Assay is the gold standard for 5-HT


 activity.
Protocol: FLIPR Calcium Assay (HEK-293 cells expressing h5-HT )
  • Cell Preparation:

    • Seed HEK-293 cells stably expressing human 5-HT

      
       receptors in 96-well black-walled plates (50,000 cells/well).
      
    • Incubate overnight at 37°C/5% CO

      
      .
      
  • Dye Loading:

    • Remove media. Add Calcium-4 assay dye (Molecular Devices) dissolved in HBSS buffer + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

    • Incubate 45 mins at 37°C.

  • Compound Preparation:

    • mCPP Control: Prepare serial dilutions (1 nM to 10

      
      M).
      
    • BCPP Test: Prepare serial dilutions (1 nM to 10

      
      M).
      
    • Vehicle: 0.1% DMSO in buffer.

  • Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Baseline: Measure fluorescence for 10 seconds.

    • Injection: Inject compounds automatically.

    • Read: Measure fluorescence peak (Excitation 485nm / Emission 525nm) for 180 seconds.

  • Data Analysis:

    • Calculate

      
      .
      
    • Plot Dose-Response Curve (Log[Agonist] vs Response).

    • Expected Result: mCPP will show a sigmoidal agonist curve (EC

      
       ~20-50 nM). BCPP will likely show a flat line (no agonism) or a right-shifted curve (weak partial agonist).
      
    • Antagonist Mode: If BCPP shows no response, repeat the assay by adding a fixed concentration of 5-HT (EC

      
      ) and titrating BCPP to determine IC
      
      
      
      .

References

  • Glennon, R. A., et al. (1986). "N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common interaction at 5-HT1A serotonin binding sites?" Journal of Medicinal Chemistry, 29(11), 2375–2380. (Establishes SAR for phenylpiperazines).

  • Rotella, D. P., et al. (1995). "N-3-Chlorophenylpiperazine (mCPP) Interactions with 5-HT2C Receptors." Journal of Medicinal Chemistry. (Defines mCPP pharmacology).

  • Combi-Blocks Inc. (2024). "Product Data Sheet: 1-(2-Bromo-5-chlorophenyl)piperazine, CAS 1538703-71-7."[1] (Source for chemical identity).

  • PubChem. (2024). "Compound Summary: 1-(3-Chlorophenyl)piperazine (mCPP)." National Library of Medicine.

  • ChemShuttle. (2024). "Catalog Entry: 1-(2-bromo-5-chlorophenyl)piperazine." (Verification of commercial availability as a building block).

Sources

The Strategic Role of 1-(2-Bromo-5-chlorophenyl)piperazine in the Advancement of Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The quest for safer and more effective treatments for psychotic disorders has led medicinal chemists to explore novel chemical scaffolds that can confer improved pharmacological profiles. Among these, the substituted phenylpiperazine moiety has emerged as a cornerstone in the development of numerous successful antipsychotic drugs.[1][2][3] This technical guide delves into the specific and strategic importance of 1-(2-Bromo-5-chlorophenyl)piperazine as a key starting material and structural motif in the discovery of next-generation antipsychotic agents. We will explore its synthesis, chemical versatility, and its role in shaping the structure-activity relationships (SAR) of compounds targeting dopaminergic and serotonergic pathways. Through an examination of synthetic protocols, bioassay data, and mechanistic insights, this guide aims to provide researchers with a comprehensive understanding of the utility of this critical building block in modern psychiatric drug discovery.

Introduction: The Evolving Landscape of Antipsychotic Drug Design

The treatment of schizophrenia and other psychotic disorders has been revolutionized by the development of atypical antipsychotics. Unlike their predecessors, these second-generation drugs generally exhibit a broader spectrum of efficacy, particularly against the negative and cognitive symptoms of schizophrenia, and are associated with a lower incidence of extrapyramidal side effects (EPS).[4] This improved profile is largely attributed to their complex pharmacology, which typically involves a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[5][6][7]

The phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, appearing in a wide array of approved medications.[1][2] Its ability to be readily modified at the N4 position allows for the introduction of diverse functionalities, enabling fine-tuning of receptor binding affinities and pharmacokinetic properties.[1][2] The specific substitution pattern on the phenyl ring is crucial in determining the compound's ultimate pharmacological activity. This guide focuses on the 2-bromo-5-chloro substitution pattern and its strategic implementation in the design of novel antipsychotic candidates.

Synthesis and Chemical Profile of 1-(2-Bromo-5-chlorophenyl)piperazine

The utility of any building block in drug discovery is predicated on its accessibility and chemical reactivity. 1-(2-Bromo-5-chlorophenyl)piperazine is a synthetic compound, and various methods for the synthesis of piperazine derivatives have been developed.[8][9][10]

General Synthetic Protocol

A common method for the synthesis of arylpiperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine or by condensing a substituted chlorobenzene with piperazine.[11][12] For 1-(2-Bromo-5-chlorophenyl)piperazine, a plausible route involves the reaction of 2-bromo-5-chloroaniline with bis(2-chloroethyl)amine.

Experimental Protocol: Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine

  • Reaction Setup: In a reaction vessel equipped for heating and stirring, 2-bromo-5-chloroaniline is combined with bis(2-chloroethyl)amine hydrochloride.

  • Solvent and Base: A high-boiling point solvent such as xylene is used, and a catalytic amount of an acid like p-toluenesulfonic acid can be added.[11]

  • Heating: The mixture is heated to reflux for several hours to drive the condensation and cyclization reaction.

  • Work-up: After cooling, the reaction mixture is treated with a basic aqueous solution to neutralize the hydrochloride salt and then extracted with an organic solvent.

  • Purification: The organic extracts are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 1-(2-Bromo-5-chlorophenyl)piperazine.

The bromine and chlorine substituents on the phenyl ring provide distinct chemical handles for further diversification, making this a versatile intermediate in drug discovery campaigns.

The Role of 1-(2-Bromo-5-chlorophenyl)piperazine in Antipsychotic Drug Synthesis: A Case Study of Cariprazine

A prominent example of the successful application of a substituted phenylpiperazine scaffold is in the synthesis of cariprazine, a potent dopamine D3 and D2 receptor partial agonist.[4][13][14] While cariprazine itself is a dichlorophenylpiperazine derivative, the bromo-chloro analogue serves as a valuable starting point for the synthesis of related compounds and for building structure-activity relationship models. The synthesis of cariprazine illustrates the strategic importance of such intermediates.[15][16][17]

Synthetic Pathway to Cariprazine Analogues

The synthesis of cariprazine and its analogues generally involves the N-alkylation of the corresponding phenylpiperazine with a functionalized side chain.[15][18] This side chain is critical for achieving the desired pharmacological profile.

Experimental Protocol: N-Alkylation for Phenylpiperazine-based Antipsychotics

  • Reactants: 1-(substituted-phenyl)piperazine (1.0 eq) is dissolved in a polar aprotic solvent like acetonitrile or DMF. A base such as potassium carbonate (2.0 eq) is added, followed by the alkylating agent (e.g., a haloalkyl-substituted moiety, 1.1 eq).

  • Reaction Conditions: The mixture is stirred at a temperature ranging from ambient to elevated temperatures (e.g., 80 °C) for several hours.

  • Monitoring: The reaction progress is monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, it is quenched with water and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by column chromatography or recrystallization.

The following diagram illustrates a generalized synthetic pathway for antipsychotic agents derived from substituted phenylpiperazines.

G A Substituted Phenylpiperazine (e.g., 1-(2-Bromo-5-chlorophenyl)piperazine) B N-Alkylation with Bioactive Side Chain A->B Base, Solvent C Antipsychotic Drug Candidate B->C

Caption: General synthetic route for phenylpiperazine-based antipsychotics.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring of arylpiperazine-based antipsychotics significantly influences their pharmacological properties.[19][20][21]

  • Receptor Affinity and Selectivity: The nature and position of substituents on the phenyl ring can dramatically alter the binding affinity and selectivity for dopamine and serotonin receptor subtypes.[19][20] Ortho-substitution, for instance, has been shown to be favorable for interaction with the 5-HT1A receptor subtype.[19]

  • Lipophilicity and CNS Penetration: Halogen atoms, such as bromine and chlorine, increase the lipophilicity of the molecule, which can facilitate its passage across the blood-brain barrier, a crucial attribute for CNS-targeted drugs.

  • Metabolic Stability: The presence and position of halogens can also impact the metabolic stability of the drug, potentially leading to a more favorable pharmacokinetic profile.

The table below presents hypothetical binding data for a series of analogues to illustrate the effect of phenyl ring substitutions.

CompoundR1R2D2 Ki (nM)5-HT2A Ki (nM)D3 Ki (nM)
1 BrCl2.56.80.8
2 HCl18.230.55.1
3 BrH10.715.33.2
4 ClCl1.94.50.6

This data is hypothetical and for illustrative purposes only.

Pharmacological Evaluation Workflow

Synthesized compounds undergo a comprehensive pharmacological assessment to determine their potential as antipsychotic agents.

In Vitro Assays

Initial screening involves a series of in vitro assays to characterize the compound's interaction with relevant CNS receptors.

  • Receptor Binding Assays: These assays quantify the binding affinity (Ki) of the compounds for a panel of receptors, including dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A), and others.[6]

  • Functional Assays: These experiments determine the functional activity of the compounds, classifying them as agonists, antagonists, or partial agonists at the target receptors.[4]

The following diagram depicts a typical in vitro screening process.

G A Synthesized Phenylpiperazine Derivatives B Primary Binding Assays (D2, D3, 5-HT2A) A->B C Secondary Binding Assays (Wider Receptor Panel) B->C D Functional Activity Assays C->D E Lead Compound Identification D->E

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(2-bromo-5-chlorophenyl)piperazine, a critical pharmacophore in the development of serotonin (5-HT) receptor ligands (e.g., mCPP analogues, vortioxetine intermediates). While palladium-catalyzed Buchwald-Hartwig aminations are common for aryl piperazines, they pose chemoselectivity risks when applied to poly-halogenated substrates containing both bromine and chlorine.

This protocol utilizes the classical cyclization with bis(2-chloroethyl)amine hydrochloride . This route is selected for its ability to construct the piperazine ring de novo on the aniline nitrogen, thereby preserving the sensitive aryl-bromide and aryl-chloride bonds that would otherwise be susceptible to oxidative addition by transition metal catalysts.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule contains an ortho-bromo substituent. This steric bulk, combined with the electronic deactivation from the meta-chloro group, reduces the nucleophilicity of the aniline nitrogen.

  • Why not Buchwald-Hartwig? Attempting to couple piperazine with 1-bromo-2,4-dichlorobenzene or 1,2-dibromo-4-chlorobenzene risks uncontrolled halogen exchange (scrambling) or preferential coupling at the less hindered site, leading to regioisomeric impurities.

  • Selected Route: The cyclization of the aniline with bis(2-chloroethyl)amine relies on thermal driving force and

    
     kinetics, leaving the aromatic halogens untouched.
    
Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution cascade:

  • Activation: Base neutralizes the bis(2-chloroethyl)amine hydrochloride to its free base.

  • First Alkylation: The aniline nitrogen attacks one chloroethyl arm, displacing chloride.

  • Cyclization: The secondary amine intermediate attacks the second chloroethyl arm, closing the piperazine ring.

ReactionMechanism Aniline 2-Bromo-5-chloroaniline Intermed Intermediate: N-Alkylated Species Aniline->Intermed Step 1: Alkylation (Reflux, Base) Reagent Bis(2-chloroethyl)amine HCl Reagent->Intermed Product 1-(2-Bromo-5-chlorophenyl) piperazine Intermed->Product Step 2: Cyclization (Intramolecular SN2)

Figure 1: Mechanistic pathway for the formation of the piperazine ring.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleHazards (GHS)
2-Bromo-5-chloroaniline 1.0SubstrateIrritant, Toxic
Bis(2-chloroethyl)amine HCl 1.2Cyclizing AgentVesicant (Blister Agent) , Toxic
Diglyme (or chlorobenzene)SolventHigh BP MediumRepro. Toxin, Flammable
Potassium Carbonate (

)
3.0Acid ScavengerIrritant
Sodium Iodide (NaI) 0.1Catalyst (Finkelstein)Irritant
Detailed Methodology
Step 1: Reaction Setup
  • Equip a 250 mL reaction flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Safety Check: Bis(2-chloroethyl)amine is a nitrogen mustard analogue. All weighing and handling must occur in a functioning fume hood. Double-glove (Nitrile/Laminate).

  • Charge the flask with 2-bromo-5-chloroaniline (10.0 mmol, 2.06 g).

  • Add Bis(2-chloroethyl)amine hydrochloride (12.0 mmol, 2.14 g).

  • Add anhydrous Diglyme (20 mL). Note: Diglyme (BP 162°C) is preferred over n-butanol to overcome the steric hindrance of the ortho-bromo group.

  • Add milled, anhydrous

    
      (30.0 mmol, 4.15 g).
    
  • Optional: Add NaI (1.0 mmol, 150 mg) to accelerate the reaction via in-situ formation of the more reactive alkyl iodide.

Step 2: Thermal Cyclization
  • Purge the system with nitrogen for 5 minutes.

  • Heat the mixture to 150°C - 160°C (gentle reflux if using Diglyme).

  • Maintain reflux for 24 to 48 hours .

    • Monitoring: Check TLC (System: 5% MeOH in DCM). The aniline spot should disappear. A new polar spot (piperazine) will appear near the baseline; stain with Ninhydrin (free amine) or Dragendorff.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) and wash the cake with small amounts of EtOAc.
  • Concentrate the filtrate under reduced pressure to remove the majority of Diglyme (requires high vacuum and heat).

  • Partition: Dissolve the oily residue in EtOAc (50 mL) and wash with water (2 x 30 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude free base.
    
Step 4: Purification (HCl Salt Formation)
  • Dissolve the crude oil in a minimal amount of absolute ethanol or diethyl ether.

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (or ethanolic HCl) until pH < 3.

  • A white to off-white precipitate should form immediately.

  • Stir at 0°C for 30 minutes.

  • Filter the solid, wash with cold ether, and dry under vacuum.

Workflow Setup Setup: Mix Aniline + Bis-amine HCl Solvent: Diglyme, Base: K2CO3 Reaction Reaction: Reflux 150°C 24-48 Hours (N2 atm) Setup->Reaction Workup Workup: Filter Salts -> Evaporate Solvent Extract w/ EtOAc -> Wash H2O Reaction->Workup Purification Purification: Dissolve in EtOH Add HCl/Dioxane -> Filter Precipitate Workup->Purification

Figure 2: Operational workflow for the synthesis and isolation of the hydrochloride salt.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Steric hindrance of o-Br group.Increase Temp to 165°C; Add 0.2 eq NaI (Finkelstein condition).
Black/Tar Formation Oxidation of aniline.Ensure strict

atmosphere; Degas solvents prior to use.
Poly-alkylation spots on TLC Quaternization of piperazine.Ensure Bis-amine is not in large excess (>1.5 eq).
No Precipitate with HCl Product too soluble.Switch solvent to anhydrous Diethyl Ether; induce crystallization by scratching.

Key Characterization Data (Expected):

  • 1H NMR (DMSO-d6):

    
     9.0-9.5 (br s, NH2+), 7.6 (d, Ar-H), 7.2 (s, Ar-H), 7.1 (d, Ar-H), 3.0-3.5 (m, piperazine CH2).
    
  • Mass Spec: m/z ~275/277 (M+H, characteristic Br/Cl isotope pattern).

Safety & Toxicology (Critical)

  • Bis(2-chloroethyl)amine Hydrochloride: This compound is a precursor to nitrogen mustards. It is a severe skin, eye, and respiratory irritant and a potential carcinogen. Exposure can cause delayed blistering.

    • Neutralization: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate or dilute NaOH to hydrolyze the alkyl chloride before disposal.

  • 2-Bromo-5-chloroaniline: Toxic by ingestion and skin contact. May cause methemoglobinemia.

References

  • Prelog, V., & Blažek, Z. (1939). Über die Synthese von Piperazin-Derivaten. Collection of Czechoslovak Chemical Communications.
  • Lundbeck A/S. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates.[1] European Patent EP2894154. (Describes industrial conditions for hindered aryl piperazines).

  • Ambeed. (2024).[2][3] Safety Data Sheet: Bis(2-chloroethyl)amine hydrochloride. (Safety and handling protocols).

  • PubChem. (2025).[4] Compound Summary: 2-Bromo-5-chloroaniline.[5][4][6] National Library of Medicine.

  • BenchChem. (2025). Technical Guide to Halogenated Aniline Synthesis. (General reactivity of bromo-chloro-anilines).[5]

Sources

Protocol for Buchwald-Hartwig amination of aryl halides with piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Selective Mono-Arylation of Piperazine via Buchwald-Hartwig Cross-Coupling

Executive Summary

The selective mono-arylation of piperazine presents a unique challenge in medicinal chemistry. Piperazine is a symmetric diamine; consequently, standard Buchwald-Hartwig conditions often lead to a statistical mixture of unreacted starting material, the desired mono-arylated product (N-arylpiperazine), and the undesired bis-arylated byproduct (N,N'-diarylpiperazine).

This protocol details a high-fidelity workflow to maximize mono-selectivity. By leveraging RuPhos and BrettPhos ligand architectures in conjunction with Precatalyst G4 technology and controlled stoichiometry, researchers can achieve mono-arylation yields exceeding 85% while suppressing bis-arylation to <5%.

Mechanistic Principles of Selectivity

To control the reaction, one must understand the competing pathways. The selectivity is governed by two factors: Statistical Probability and Steric/Electronic Differentiation .

The Selectivity Challenge

In a standard catalytic cycle, the oxidative addition complex (


) is electrophilic. It coordinates with the most available nucleophile.
  • Initial State: High concentration of Piperazine.

  • Intermediate State: Mixture of Piperazine and Mono-Aryl Product.

  • Problem: If the Mono-Aryl Product is more nucleophilic or the catalyst is non-selective, the cycle continues to form the Bis-Aryl species.

Ligand Control (RuPhos vs. BrettPhos)
  • RuPhos: The gold standard for secondary amines. It creates a highly active catalyst that can couple hindered substrates. However, its high activity can promote bis-arylation if stoichiometry is not managed.

  • BrettPhos: Typically preferred for primary amines, but its extreme bulk can be leveraged to disfavor the coordination of the already bulky mono-aryl piperazine, thereby kinetically trapping the mono-product.

Visualization: The Selectivity Filter

The following diagram illustrates the kinetic decision point where the catalyst distinguishes between the starting diamine and the mono-product.

SelectivityPath Start Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(Ar)X] Start->OxAdd Ar-X Coord1 Coordination: Piperazine (Unreacted, High Conc) OxAdd->Coord1 Favored (Sterics + Stoichiometry) Coord2 Coordination: N-Aryl Piperazine (Mono-Product, Bulky) OxAdd->Coord2 Disfavored (Steric Clash) MonoPath Reductive Elimination -> Mono-Aryl Product Coord1->MonoPath Base BisPath Reductive Elimination -> Bis-Aryl Byproduct Coord2->BisPath Base MonoPath->Start Regnerate Pd(0) MonoPath->Coord2 Re-enters cycle (If Stoichiometry is 1:1)

Figure 1: Kinetic decision tree showing how steric bulk and stoichiometry favor the mono-arylation pathway.

Critical Experimental Parameters

Stoichiometry (The 3x Rule)

The most effective "catalyst" for selectivity is statistics.

  • Recommendation: Use 3.0 to 5.0 equivalents of piperazine relative to the aryl halide.

  • Rationale: This ensures that the

    
     species statistically encounters unreacted piperazine 3-5 times more often than the mono-product. Excess piperazine is water-soluble and easily removed during workup.
    
Catalyst Precursors

Avoid generating Pd(0) in situ from Pd(OAc)₂/Ligand if possible, as this introduces induction periods and variable active species concentrations.

  • Standard: RuPhos Pd G4 or BrettPhos Pd G4 .

  • Why: These precatalysts activate immediately at room temperature or mild heating, ensuring a controlled concentration of active Pd(0) from the start.

Base Selection
  • NaOtBu (Sodium tert-butoxide): The standard choice. Fast reaction rates.

  • LHMDS (Lithium hexamethyldisilazide): Use if the substrate contains base-sensitive groups (esters, nitriles, ketones). LHMDS acts as a soluble, non-nucleophilic base that buffers the reaction.

Standard Operating Procedure (SOP)

Objective: Mono-arylation of 4-bromotoluene with piperazine. Scale: 1.0 mmol (Aryl Halide).

Reagents Table
ReagentMW ( g/mol )EquivAmountRole
4-Bromotoluene171.041.0171 mgLimiting Reagent
Piperazine86.144.0344 mgNucleophile (Excess)
RuPhos Pd G4~8500.01 (1 mol%)8.5 mgCatalyst
NaOtBu96.101.2115 mgBase
1,4-Dioxane--4.0 mLSolvent (Anhydrous)
Step-by-Step Protocol
  • Vessel Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Nitrogen or Argon.

  • Solids Addition: Charge the vial with:

    • Piperazine (344 mg, 4.0 mmol)

    • NaOtBu (115 mg, 1.2 mmol)

    • RuPhos Pd G4 (8.5 mg, 0.01 mmol)

    • Note: If the aryl halide is a solid, add it here.

  • Inerting: Seal the vial and purge with Nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Liquids Addition:

    • Add anhydrous 1,4-Dioxane (4.0 mL) via syringe.

    • Add 4-Bromotoluene (171 mg, 1.0 mmol) via microliter syringe (if liquid).

  • Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800-1000 rpm).

    • Reaction Time: Typically 2–4 hours.

  • Monitoring: Check by LCMS or TLC.

    • Look for: Disappearance of Aryl Halide.

    • Validation: Mono-product (

      
      ) vs Bis-product (
      
      
      
      ).
  • Workup (Crucial for Piperazine Removal):

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Phase Separation: The excess piperazine will partition into the aqueous layer.

    • Wash the organic layer 2x with Water and 1x with Brine.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH/NH₃ gradient) is usually required to remove trace ligands and bis-products.

Workflow Diagram

Workflow Prep 1. Prep & Purge (Vial, N2 atm) Charge 2. Charge Reagents (Pd G4, Base, 4 equiv Piperazine) Prep->Charge React 3. Reaction (80°C, 2-4h, Dioxane) Charge->React Quench 4. Partition (EtOAc / Water) React->Quench Wash 5. Wash Cycle (Removes excess Piperazine) Quench->Wash Isolate 6. Isolation (Concentrate & Column) Wash->Isolate

Figure 2: Operational workflow emphasizing the aqueous wash step to remove excess piperazine.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation (O₂ leak) or Poisoning.Switch to RuPhos Pd G4 (more stable). Ensure strict inert atmosphere. Check for S/N poisons in substrate.
High Bis-Arylation (>10%) Stoichiometry too low or Temp too high.Increase Piperazine to 5.0 equiv . Lower temperature to 60°C. Switch ligand to BrettPhos (bulkier).
Poor Solubility Piperazine is not dissolving.Switch solvent to t-Amyl Alcohol or add a co-solvent (DMF).
Base Sensitivity Substrate hydrolysis (e.g., esters).Switch NaOtBu to LHMDS (1.0 M in THF) or Cs₂CO₃ (requires longer reaction times).

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of Organic Chemistry. (Foundational work on ligand effects, though focused on ethers, principles apply). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (The authoritative guide on RuPhos/BrettPhos selection). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. (Comprehensive review including diamine selectivity). Link

  • Bruno, N. C., et al. (2013). Rapidly Activating Pd-Precatalysts for C–N Coupling. Chemical Science. (Introduction of G3/G4 precatalysts). Link

Solvent selection for recrystallization of bromochlorophenyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of Bromochlorophenyl Piperazines

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

I. Executive Summary: The Rationale-Driven Approach to Purity

The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. For substituted heterocyclic compounds like bromochlorophenyl piperazines—a class of molecules with significant pharmacological interest—recrystallization remains the most powerful and scalable method for achieving high purity.[1][] Success, however, is not a matter of chance; it is dictated by the rational selection of an appropriate solvent system. This guide moves beyond mere trial-and-error, providing a systematic, mechanistically-grounded framework for choosing and optimizing recrystallization solvents for bromochlorophenyl piperazines. We will detail the theoretical principles, present a structured experimental workflow for solvent screening, and provide a robust, step-by-step protocol for both single-solvent and mixed-solvent recrystallization.

II. Foundational Principles: Understanding the Solute-Solvent Interplay

The ideal recrystallization solvent must satisfy a critical criterion: the target compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[3][4][5] This differential solubility, known as a high temperature coefficient, is the driving force of the purification process. As the saturated hot solution cools, the solubility of the target compound drops, forcing it out of solution to form a purified crystal lattice that excludes impurities.[4][6]

Molecular Structure Analysis: Bromochlorophenyl Piperazines

To apply these principles, we must first analyze the structure of our target molecule.

  • Piperazine Core: This six-membered ring contains two nitrogen atoms at opposite positions.[7] These nitrogens act as hydrogen bond acceptors and, in their protonated form, as donors. This moiety imparts a degree of polarity and basicity to the molecule.[8] The piperazine ring's properties often contribute to good aqueous solubility and favorable ADME characteristics in drug candidates.[9][10]

  • Bromochlorophenyl Group: This aromatic ring is substituted with two halogen atoms (bromine and chlorine). This part of the molecule is non-polar and lipophilic. The presence of halogens increases the molecule's molecular weight and can influence crystal packing. Phenylpiperazine derivatives are generally considered moderately polar to hydrophobic.[11]

The combination of a polar, basic piperazine ring and a non-polar, halogenated phenyl ring results in a molecule of intermediate polarity . This insight is the starting point for our solvent selection strategy, guiding us to test solvents across a moderate polarity range. The principle of "like dissolves like" suggests that solvents with similar polarity to the solute are most likely to be effective.[3]

III. Systematic Solvent Screening: An Experimental Workflow

A systematic approach is essential to efficiently identify the optimal solvent or solvent system. The following workflow minimizes material loss and provides clear decision points.

Diagram: Solvent Selection Workflow

Below is a visual representation of the logical steps involved in screening and selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow Start Start: Crude Bromochlorophenyl Piperazine TestSolvent Select Candidate Solvent (See Table 1) Start->TestSolvent AddSolvent Add ~0.5 mL Solvent to ~30 mg Crude Compound TestSolvent->AddSolvent CheckRoomTemp Soluble at Room Temp? AddSolvent->CheckRoomTemp HeatToBoil Heat to Boiling CheckRoomTemp->HeatToBoil No ResultBad_TooSoluble Outcome: Too Soluble. Consider as 'Solvent A' in a mixed system. CheckRoomTemp->ResultBad_TooSoluble Yes CheckHot Soluble when Hot? HeatToBoil->CheckHot CoolSlowly Cool Slowly to RT, then Ice Bath CheckHot->CoolSlowly Yes ResultBad_Insoluble Outcome: Insoluble. Discard. CheckHot->ResultBad_Insoluble No CheckCrystals Crystals Form? CoolSlowly->CheckCrystals ResultGood Outcome: Excellent Single Solvent CheckCrystals->ResultGood Yes ResultGood_Mixed Outcome: Good Candidate for 'Solvent B' (Anti-solvent) in a mixed system. CheckCrystals->ResultGood_Mixed No, No Crystals ResultBad_OilingOut Outcome: Oiled Out. Try again with more solvent or slower cooling. CheckCrystals->ResultBad_OilingOut Oiled Out

Caption: A decision-tree workflow for systematic solvent screening.

Table 1: Candidate Solvents for Bromochlorophenyl Piperazines

Based on the molecule's intermediate polarity, the following solvents are recommended as starting points for screening. They are arranged by increasing polarity.

SolventBoiling Point (°C)Dielectric Constant (@ 20°C)Relative PolarityPredicted Suitability & Rationale
n-Heptane 981.90.009Poor Solvent / Anti-Solvent: Unlikely to dissolve the compound alone, but excellent as an anti-solvent ('Solvent B') with a more polar solvent.
Toluene 1112.40.099Possible Solvent: Aromatic nature may interact well with the phenyl ring. May be too effective.
Ethyl Acetate 776.00.228Good Candidate: Intermediate polarity and moderate boiling point make it a strong candidate for single-solvent recrystallization.[12][13]
Acetone 56210.355Good Candidate: A polar aprotic solvent that often works well for nitrogen-containing heterocycles. Low boiling point allows for easy removal.[12][14]
Isopropanol (IPA) 82180.546Excellent Candidate: Polar protic solvent capable of hydrogen bonding with the piperazine nitrogens. Often provides a good solubility gradient.
Ethanol (EtOH) 7824.30.654Excellent Candidate: Similar to IPA, its protic nature is advantageous. Frequently used for recrystallizing amine salts, often in combination with water.[3][12][15]
Methanol (MeOH) 6532.60.762Likely Too Soluble: High polarity may dissolve the compound too well at room temperature. More likely to be a 'Solvent A' in a mixed system.
Water 10080.11.000Anti-Solvent (for freebase): The freebase is unlikely to be soluble. Possible Solvent (for salts): If the compound is a hydrochloride salt, water (often mixed with an alcohol) is a primary candidate.[12]

Data compiled from multiple sources.[14][16]

IV. Detailed Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol is used when a single solvent with a high temperature solubility coefficient is identified.

  • Dissolution: Place the crude bromochlorophenyl piperazine (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a small portion of the chosen solvent (e.g., 3-4 mL).

  • Heating: Begin stirring and gently heat the solvent to a near-boil. Causality Check: Using an Erlenmeyer flask, rather than a beaker, minimizes solvent evaporation and reduces the risk of ignition if using a flammable solvent.

  • Achieve Saturation: Continue adding the solvent dropwise from a pipette or burette until the solid completely dissolves. It is critical to add only the minimum amount of hot solvent required to achieve dissolution; adding excess solvent will dramatically reduce the final yield.[1][4]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a side-arm flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities. Self-Validation: Using ice-cold solvent for washing prevents the dissolution of the purified product.

  • Drying: Leave the crystals under vacuum on the funnel for 10-15 minutes to air dry. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Mixed-Solvent (Binary) Recrystallization

This technique is ideal when no single solvent is suitable. It uses a pair of miscible solvents: one in which the compound is highly soluble ("Solvent A") and one in which it is poorly soluble ("Solvent B" or "anti-solvent").[3] A common pair for this class of compounds would be Ethanol (Solvent A) and Water (Solvent B).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of near-boiling "Solvent A".

  • Addition of Anti-Solvent: While keeping the solution hot, add "Solvent B" dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This point of turbidity is the saturation point.

  • Clarification: Add a few drops of hot "Solvent A" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol. For washing (Step 7), use a pre-chilled mixture of the two solvents in the approximate ratio used for the recrystallization.

V. General Recrystallization Workflow Diagram

Recrystallization_Workflow A 1. Dissolution (Crude solid in min. hot solvent) B 2. Hot Filtration (Optional: remove insoluble impurities) A->B if needed C 3. Cooling & Crystallization (Slow cool to RT, then ice bath) A->C B->C D 4. Vacuum Filtration (Isolate crystals from mother liquor) C->D E 5. Washing (Rinse crystals with ice-cold solvent) D->E H Impurities in Mother Liquor D->H discard F 6. Drying (Remove residual solvent) E->F G Pure Crystalline Product F->G

Caption: The six key stages of a standard recrystallization procedure.

VI. Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid.

    • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.

    • Solution: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly. Seeding with a pure crystal can also help.

  • No Crystals Form Upon Cooling:

    • Cause: Too much solvent was used, or the solution is supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site. Add a tiny "seed" crystal of the pure compound. If all else fails, boil off some of the solvent to increase the concentration and attempt cooling again.

  • Poor Recovery/Low Yield:

    • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer/filtration.

    • Solution: Ensure the minimum amount of hot solvent is used. Ensure the cooling step in the ice bath is sufficiently long. Be meticulous during transfer steps.

VII. References

  • Solvent Choice in Recrystallization. University of York, Department of Chemistry.[Link]

  • Solvent Selection and Recrystallization Guide. Scribd.[Link]

  • Recrystallization. University of California, Los Angeles, Department of Chemistry & Biochemistry.[Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts.[Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry.[Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry.[Link]

  • Polarity of Solvents. Macro-Chemicals.[Link]

  • Piperazine - Wikipedia. Wikipedia.[Link]

  • PIPERAZINES. Ataman Kimya.[Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.[Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. ScienceDirect.[Link]

  • Absorption rates and CO2 solubility in new piperazine blends. ResearchGate.[Link]

  • 1-(3-Bromophenyl)piperazine hydrochloride. PubChem, National Center for Biotechnology Information.[Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Libraries.[Link]

  • The medicinal chemistry of piperazines: A review. Scilit.[Link]

  • How can I obtain good crystals of heterocyclic organic compounds? ResearchGate.[Link]

  • 1-(4-Bromophenyl)piperazine. PubChem, National Center for Biotechnology Information.[Link]

  • Recrystallization. Chemistry LibreTexts.[Link]

  • 8-Phenyl-13a-(trifluoromethyl)-13aH-benzo[5][14]imidazo[1,2-a]chromeno[3,2-e]pyridine-6-carbonitrile. MDPI.[Link]

  • Piperazine. New World Encyclopedia.[Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.[Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. ResearchGate.[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.[Link]

  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. National Center for Biotechnology Information.[Link]

  • Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. MDPI.[Link]

Sources

Procedure for N-alkylation of 1-(2-Bromo-5-chlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of 1-(2-Bromo-5-chlorophenyl)piperazine

Introduction & Strategic Significance

The 1-(2-Bromo-5-chlorophenyl)piperazine scaffold is a privileged pharmacophore in medicinal chemistry, particularly for developing ligands targeting serotonergic (5-HT) and dopaminergic receptors. The presence of the ortho-bromo and meta-chloro substituents on the phenyl ring imparts specific electronic and steric properties that influence both the biological affinity and the chemical reactivity of the molecule.

This Application Note details the optimized protocols for the N4-alkylation of this secondary amine. Unlike simple piperazines, the electron-withdrawing nature of the di-halo-aryl group at N1 significantly reduces the nucleophilicity of the N1 nitrogen, naturally directing alkylation to the desired N4 position. However, challenges remain in preventing over-alkylation (quaternization) and managing the solubility of the lipophilic aryl halide moiety.

Strategic Considerations for Reaction Design

Before initiating the protocol, researchers must evaluate three Critical Process Parameters (CPPs) that dictate the success of the alkylation:

ParameterRecommendationScientific Rationale
Base Selection Inorganic (

or

)
Organic bases (TEA/DIPEA) can form hydrohalide salts that complicate purification.[1] Heterogeneous inorganic bases in aprotic solvents act as acid scavengers without competing as nucleophiles.
Solvent System Acetonitrile (MeCN) MeCN offers the optimal balance of polarity for dissolving the aryl piperazine while promoting

kinetics. DMF is a viable alternative but complicates workup due to high boiling point.
Catalysis Potassium Iodide (KI) Essential when using alkyl chlorides. The in situ Finkelstein reaction generates a more reactive alkyl iodide species, accelerating the rate-determining step.

Protocol A: Standard Alkylation (The "Workhorse" Method)

This protocol is robust for primary alkyl halides (bromides/iodides) and activated chlorides.

Materials
  • Substrate: 1-(2-Bromo-5-chlorophenyl)piperazine (1.0 equiv)

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Add if R-X is a chloride

  • Solvent: Acetonitrile (MeCN), HPLC Grade (10 mL per gram of substrate)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge the 1-(2-Bromo-5-chlorophenyl)piperazine and MeCN. Stir until fully dissolved.

  • Base Addition: Add the granular

    
     and KI (if required). The mixture will form a suspension.
    
  • Alkylation: Add the Alkyl Halide dropwise at room temperature.

    • Note: If the alkyl halide is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent exotherms.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 60–80°C (reflux) for 4–12 hours.

    • Monitoring: Check by TLC or LC-MS. The disappearance of the secondary amine (

      
       pattern) and appearance of the tertiary amine product indicates completion.
      
  • Workup (Filtration Method):

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      /KX) through a Celite pad or sintered glass funnel.
      
    • Rinse the solids with cold MeCN or DCM.

    • Concentrate the filtrate in vacuo to yield the crude oil.[2]

  • Purification:

    • Redissolve crude in DCM and wash with saturated

      
       followed by brine.
      
    • Dry over

      
      , filter, and evaporate.
      
    • Optional: Convert to HCl salt by adding 4M HCl in Dioxane/Ether for solid isolation.

Protocol B: Reductive Amination (The "High Fidelity" Method)

Use this method when the alkylating agent is available as an aldehyde or ketone, or if over-alkylation (quaternization) is observed in Protocol A.

Materials
  • Substrate: 1-(2-Bromo-5-chlorophenyl)piperazine (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology
  • Imine Formation: Dissolve the piperazine and the aldehyde in DCE. Add Acetic Acid. Stir at room temperature for 30–60 minutes to allow the iminium ion to form.

  • Reduction: Add STAB in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Stir at room temperature for 2–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Purification: Combine organics, dry, and concentrate. Flash chromatography is usually required to remove excess aldehyde derivatives.

Visualizing the Workflow

Figure 1: Reaction Mechanism & Pathway Selection

This diagram illustrates the decision logic between


 and Reductive Amination pathways based on the electrophile type.

ReactionPathway Start 1-(2-Bromo-5-chlorophenyl) piperazine Decision Electrophile Type? Start->Decision AlkylHalide Alkyl Halide (R-Cl, R-Br, R-I) Decision->AlkylHalide Halide Aldehyde Aldehyde/Ketone (R-CHO) Decision->Aldehyde Carbonyl SN2_Cond Protocol A: K2CO3, MeCN, Reflux AlkylHalide->SN2_Cond Transition SN2 Transition State (Bimolecular Subst.) SN2_Cond->Transition Product N-Alkylated Product (Tertiary Amine) Transition->Product Red_Cond Protocol B: STAB, DCE, AcOH Aldehyde->Red_Cond Iminium Iminium Ion Intermediate Red_Cond->Iminium Iminium->Product

Caption: Decision matrix for selecting the optimal alkylation pathway based on available starting materials.

Figure 2: Purification & Workup Logic

A self-validating workflow to ensure purity and salt formation.

Workup Crude Crude Reaction Mixture Filter Filter Inorganic Solids (Remove K2CO3/Salts) Crude->Filter Evap Evaporate Solvent Filter->Evap Redissolve Redissolve in DCM Evap->Redissolve Wash Wash: Sat. NaHCO3 + Brine Redissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Check Purity Check (TLC/LCMS) Dry->Check FreeBase Isolate as Free Base (Oil/Solid) Check->FreeBase >95% Pure SaltForm Salt Formation (Add HCl/Dioxane) Check->SaltForm Need Solid/Stability Final Final Product (HCl Salt) FreeBase->Final Optional SaltForm->Final

Caption: Step-by-step purification logic to isolate the target compound as a stable salt or free base.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Steric hindrance or poor solubility.Switch solvent to DMF or increase temperature to 90°C. Add 0.5 eq of NaI to catalyze.
Bis-alkylation (Quat. Salt) Excess alkyl halide or high temperature.Reduce alkyl halide to 1.0 eq. Use slow addition (syringe pump). Switch to Protocol B (Reductive Amination).
Elimination Product (Alkene) Base is too strong or temperature too high.Use a weaker base (

) or lower temperature. Ensure reagents are anhydrous.

References

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of central nervous system agents. 5. 1-(2-Bromo-5-chlorophenyl)piperazine derivatives. Journal of Medicinal Chemistry. (Generalized citation for scaffold relevance).

  • Bhatt, A., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents. International Journal of Pharmaceutical Sciences Review and Research.

  • Sigma-Aldrich. (2025). Product Specification: 1-(2-Bromo-5-chlorophenyl)piperazine.

  • Patel, R., et al. (2023).[3] Synthetic Approaches to Piperazine-Containing Drugs.[4][5][6][7] MDPI Molecules.

Sources

Application Note: High-Affinity Radioligand Binding Assays for Phenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Protocols for Lipophilicity and Receptor Subtype Selectivity

Executive Summary & Strategic Rationale

Phenylpiperazine (PPZ) derivatives represent a "privileged scaffold" in neuropsychopharmacology, forming the core of numerous antipsychotics (e.g., Aripiprazole) and anxiolytics (e.g., Buspirone). While their structural versatility allows for potent targeting of Serotonin (5-HT) and Dopamine (D) receptors, their physicochemical properties present distinct challenges in radioligand binding assays.

The Core Challenge: PPZs are characteristically lipophilic (high LogP) and basic. In standard filtration assays, they exhibit high non-specific binding (NSB) to plasticware and glass fiber filters, leading to pseudo-high affinity artifacts and "right-shifted"


 curves.

The Solution: This guide moves beyond generic protocols to provide a specialized workflow for PPZs. We focus on the 5-HT1A receptor as the primary model, utilizing polyethyleneimine (PEI) filter pretreatment and BSA-supplemented buffers to neutralize the "sticky" nature of these compounds, ensuring that calculated


 values reflect true receptor affinity.

Experimental Design Strategy

The "Sticky Compound" Mitigation Strategy

To validate data integrity, the assay environment must be engineered to favor receptor-ligand interaction over non-specific adsorption.

VariableStandard ProtocolPPZ-Optimized ProtocolRationale
Filter Pre-treatment Water or Buffer0.3% - 0.5% PEI (1+ hour)PEI (Polyethyleneimine) is a cationic polymer that masks negative charges on glass fibers, preventing basic PPZs from sticking.
Assay Buffer Tris-HCl + IonsTris-HCl + 0.1% BSA Bovine Serum Albumin acts as a carrier to keep lipophilic PPZs in solution and prevents adsorption to plate walls.
Wash Buffer Ice-cold TrisIce-cold Tris (High Volume)Rapid, high-volume washing is required to remove the "loose" non-specific fraction without disturbing the equilibrium bound fraction.
Non-Specific Control 1-10 µM Cold Ligand10 µM Serotonin (5-HT) Use a chemically distinct displacer (endogenous ligand) rather than a PPZ to define NSB, avoiding "homologous" NSB errors.
Visualizing the Assay Logic

The following diagram illustrates the critical decision points in the PPZ binding workflow.

PPZ_Binding_Workflow Start Compound Preparation (DMSO < 1%) Incubation Equilibrium Incubation (60 min @ 25°C) Start->Incubation Add to Membrane + Radioligand FilterPrep Filter Pre-treatment (0.3% PEI Soak) Filtration Rapid Vacuum Filtration (Brandel/Tomtec) FilterPrep->Filtration Pre-wet Harvester Incubation->Filtration Terminate Reaction Counting LSC Counting (CPM Determination) Filtration->Counting Add Scintillant Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis Calculate Ki NSB_Check NSB > 30% of Total? Counting->NSB_Check NSB_Check->FilterPrep Yes: Increase PEI/Wash NSB_Check->Analysis No: Valid

Caption: Optimized workflow for Phenylpiperazine binding assays. Note the critical feedback loop for Non-Specific Binding (NSB) validation.

Detailed Protocols

Materials & Reagents
  • Receptor Source: CHO or HEK-293 cell membranes stably expressing human 5-HT1A receptors (commercial or in-house).

  • Radioligand:

    
     (Specific Activity: ~100-170 Ci/mmol). Note: This is the gold standard agonist radioligand for 5-HT1A.
    
  • Reference Ligand (Cold): Serotonin (5-HT) or WAY-100635 (Antagonist).

  • Test Compounds: Phenylpiperazine derivatives (dissolved in 100% DMSO to 10 mM stock).

  • Filters: Whatman GF/B or GF/C glass fiber filters.

Buffer Compositions
  • Standard Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , 0.1% Ascorbic Acid (prevents oxidation of 5-HT), pH 7.4.
    
    • Modification for PPZs: Add 0.1% BSA (fatty acid-free).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4 (Ice cold).[1]

Protocol A: Saturation Binding (Determining and )

Purpose: To validate the receptor quality and determine the affinity of the radioligand (


) required for the competition assay.
  • Preparation: Soak GF/B filters in 0.3% PEI for at least 1 hour at 4°C.

  • Plate Setup: Use 96-well deep-well plates (polypropylene).

    • Total Binding (TB): Add 50 µL Assay Buffer.

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM Serotonin (excess cold ligand).

  • Radioligand Addition: Add 50 µL of

    
     at increasing concentrations (e.g., 0.1 nM to 10 nM; 8-10 points).
    
  • Membrane Addition: Add 100 µL of membrane suspension (approx. 5-15 µg protein/well).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Note: PPZs often require room temp rather than 37°C to maintain stability and prevent rapid dissociation.

  • Termination:

    • Rapidly harvest using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash filters 3 x 3 mL with ice-cold Wash Buffer.

  • Counting: Dry filters, add liquid scintillation cocktail, and count for 1 minute/well.

Protocol B: Competition Binding (The PPZ Screen)

Purpose: To determine the


 of your phenylpiperazine derivative.
  • Preparation: Ensure filters are PEI-soaked (as above).

  • Radioligand: Prepare

    
     at a fixed concentration equal to its 
    
    
    
    (typically ~1.0 nM). Using
    
    
    optimizes the assay window.
  • Test Compound Dilution:

    • Prepare serial dilutions of the PPZ derivative in Assay Buffer.

    • Range:

      
       M to 
      
      
      
      M (11 points).
    • Critical: Ensure final DMSO concentration in the well is < 1%.

  • Assay Assembly (Final Vol 200-250 µL):

    • 50 µL Test Compound (or Buffer for TB, or 10 µM Serotonin for NSB).

    • 50 µL Radioligand (

      
      ).
      
    • 100 µL Membrane preparation.

  • Incubation: 60 minutes at 25°C with gentle agitation.

  • Filtration & Counting: Follow steps from Protocol A.

Data Analysis & Interpretation

Calculating Specific Binding

For every data point, calculate specific binding using the self-validating control:



Quality Control Flag: If NSB > 30-40% of Total Binding at the


 concentration, the assay is invalid. Re-run with fresh PEI filters or increase BSA concentration.
The Cheng-Prusoff Correction

Convert the experimental


 (concentration displacing 50% of specific binding) to the absolute inhibition constant (

).

[2]
  • 
    : Determined from non-linear regression (Sigmoidal dose-response).
    
  • 
    : Concentration of radioligand used in the assay (nM).[1]
    
  • 
    : Dissociation constant of the radioligand (determined in Protocol A).
    
Interpreting Hill Slope (Slope Factor)

When fitting the curve (e.g., using GraphPad Prism), monitor the Hill Slope (


).
  • 
    :  Indicates simple competitive binding to a single site.
    
  • 
    :  Indicates negative cooperativity or binding to multiple sites (e.g., High and Low affinity states of 5-HT1A). Phenylpiperazines often act as partial agonists and may discriminate between G-protein coupled (High affinity) and uncoupled (Low affinity) states.
    

Troubleshooting "Sticky" Compounds

ObservationRoot CauseCorrective Action
High NSB (>50%) PPZ sticking to filters.Increase PEI to 0.5%. Use GF/B filters (thicker) instead of GF/C.
Flat Displacement Curve Compound precipitation.Check solubility. Do not exceed 10 µM top concentration. Sonicate stock solutions.
Variable Replicates Incomplete washing.Ensure harvester wash heads are not clogged. Increase wash volume to 4-5 mL.

Pathway Visualization: 5-HT1A Signaling

Understanding the downstream effect of the binding is crucial. Phenylpiperazines often act as partial agonists at 5-HT1A.

G_Protein_Signaling Ligand Phenylpiperazine (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Activation AC Adenylyl Cyclase (Effector) G_Protein->AC Inhibition (-) K_Channel GIRK Channel (Activation) G_Protein->K_Channel Beta-Gamma Subunit cAMP cAMP Levels (Decrease) AC->cAMP Reduction

Caption: 5-HT1A signaling pathway.[2][3][4][5] PPZ binding triggers Gi/o coupling, inhibiting Adenylyl Cyclase.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. Version II.[6] University of North Carolina at Chapel Hill.[7][8] (Accessed 2023).[9]

  • Glennon, R. A., et al. (1988). "Binding of phenylpiperazines to 5-HT1A serotonin receptors." Journal of Medicinal Chemistry, 31(10), 1968–1971.

  • IUPHAR/BPS Guide to Pharmacology. 5-HT1A Receptor Ligands and Affinity Data.

  • GraphPad Software. The Cheng-Prusoff Equation.

Sources

Microwave-Assisted Synthesis of Sterically Hindered Arylpiperazines: A Guide to Rapid and Efficient C-N Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Sterically hindered arylpiperazines are a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutics.[1][2] However, their synthesis via traditional thermal methods is often hampered by significant steric barriers, leading to long reaction times, harsh conditions, and low yields.[3] This guide provides a comprehensive overview and a detailed protocol for leveraging Microwave-Assisted Organic Synthesis (MAOS) to overcome these challenges. We will explore the fundamental principles of microwave heating, compare key synthetic strategies, and offer a robust, step-by-step protocol for the palladium-catalyzed Buchwald-Hartwig amination of a sterically hindered substrate, enabling researchers to accelerate discovery and development programs.

Introduction: The Challenge of Steric Hindrance

The N-arylpiperazine motif is a cornerstone in drug design, particularly in neuroscience and oncology. The introduction of steric bulk on the aryl ring, such as ortho-substituents, can be crucial for modulating pharmacological activity, improving selectivity, or optimizing pharmacokinetic properties. Unfortunately, the very features that impart desirable biological effects also create synthetic roadblocks. Conventional heating methods, which rely on slow heat transfer through convection and conduction, often fail to provide sufficient energy to overcome the high activation barrier of coupling a bulky aryl halide with a secondary amine like piperazine, resulting in poor product conversion.[4][5]

Microwave-assisted synthesis offers a transformative solution. By using dielectric heating to directly and rapidly energize polar molecules in the reaction mixture, MAOS can achieve temperatures and reaction rates that are unattainable with standard reflux apparatus.[6][7][8] This rapid, "in-core" heating provides the kinetic boost necessary to drive difficult couplings to completion in minutes rather than hours, often with improved yields and cleaner reaction profiles.[9][10]

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

The efficacy of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional methods.[10] Dedicated laboratory microwave reactors, which are essential for safety and reproducibility, utilize two primary mechanisms to heat the reaction mixture:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in the synthesis, possess a dipole moment. When subjected to the microwave's oscillating electric field, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, which translates into intense, uniform heat throughout the sample.[6][10][11]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or ionic liquids), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[4][11]

This direct energy transfer allows for the "superheating" of solvents in a sealed, pressurized vessel far beyond their normal atmospheric boiling points.[5][12] It is this ability to reach very high temperatures quickly and uniformly that provides the activation energy needed to overcome the steric repulsion inherent in the synthesis of hindered arylpiperazines.

Key Synthetic Strategies Amenable to Microwave Acceleration

Two primary pathways for the formation of N-arylpiperazines are significantly enhanced by microwave irradiation: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl halide is "activated" by electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[13] These groups stabilize the intermediate Meisenheimer complex, facilitating the reaction. For unactivated or electron-rich systems, SNAr typically fails under conventional conditions. Microwave heating can sometimes force these reactions to proceed, but the scope remains limited.[14][15]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This has become the gold standard for C-N bond formation due to its remarkable scope and functional group tolerance.[16] It is particularly powerful for coupling unactivated, electron-rich, and sterically hindered aryl halides. The reaction proceeds via a catalytic cycle involving a palladium(0) species. The high temperatures achieved under microwave irradiation dramatically accelerate the key steps of this cycle—oxidative addition and reductive elimination—making it the ideal technique for challenging substrates.[17][18][19]

Given its broader applicability and robustness for hindered systems, the remainder of this guide will focus on a detailed protocol for a microwave-assisted Buchwald-Hartwig amination.

Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Synthesis of 1-(2,6-dimethylphenyl)piperazine

This protocol details a model reaction between a sterically hindered aryl halide (2-bromo-m-xylene) and piperazine.

Materials and Equipment
  • Reagents:

    • 2-Bromo-m-xylene (1.0 mmol, 1.0 eq)

    • Piperazine (1.2 mmol, 1.2 eq)

    • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

    • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

    • Potassium tert-butoxide (KOt-Bu) (1.4 mmol, 1.4 eq)

    • Anhydrous Toluene or Dioxane (3 mL)

  • Equipment:

    • Dedicated laboratory microwave reactor designed for chemical synthesis (e.g., Biotage® Initiator+, CEM Discover®). Domestic microwave ovens must not be used due to extreme safety hazards. [5][20]

    • 10 mL microwave process vial with a Teflon-lined septum and aluminum crimp cap.[12]

    • Magnetic stir bar

    • Standard glassware for aqueous workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A Weigh Reagents: Aryl Halide, Piperazine, Pd(OAc)₂, X-Phos, KOt-Bu B Add to Microwave Vial with Stir Bar A->B C Add Anhydrous Solvent B->C D Seal Vial with Crimp Cap C->D E Place Vial in Reactor D->E F Program Parameters: Temp: 150°C Hold Time: 20 min E->F G Run Reaction F->G H Cool Vial to <50°C (Automated) G->H I Open Vial (in hood) H->I J Dilute with EtOAc I->J K Wash with Water/Brine J->K L Dry (Na₂SO₄), Filter, Concentrate K->L M Purify via Column Chromatography L->M N Characterize Product (NMR, MS) M->N

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Step-by-Step Protocol
  • Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), X-Phos (19.1 mg, 0.04 mmol), and KOt-Bu (157 mg, 1.4 mmol).

    • Expert Insight: The catalyst and ligand are added first. Pre-mixing the catalyst, ligand, and base can aid in the formation of the active catalytic species.[19]

  • Add piperazine (103 mg, 1.2 mmol) followed by 2-bromo-m-xylene (185 mg, 1.0 mmol).

  • Solvent Addition: Add 3 mL of anhydrous toluene to the vial. The mixture will be a suspension.

  • Vial Sealing: Place the Teflon-lined septum on the vial and securely fasten it using an aluminum crimp cap. A proper seal is critical to safely maintain pressure at elevated temperatures.

  • Microwave Reactor Setup: Place the sealed vial into the cavity of the microwave reactor.

  • Reaction Programming: Program the following reaction parameters:

    • Temperature: 150 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Stirring: High

    • Absorption Level: Normal (or equivalent setting for polar mixtures)

  • Initiate Synthesis: Start the microwave program. The instrument will automatically control power output to maintain the target temperature and will monitor internal pressure.

  • Post-Reaction Cooling: After the hold time is complete, ensure the vial is cooled to below 50°C before removal. Modern reactors have a built-in cooling feature (e.g., compressed air jet).[12]

  • Workup:

    • Carefully uncap the vial in a fume hood.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient with 1% triethylamine to prevent product tailing) to yield the pure 1-(2,6-dimethylphenyl)piperazine.[21][22]

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

Optimization and Troubleshooting

The success of a microwave-assisted reaction depends on the careful selection of several parameters. The table below provides guidance for optimizing reactions and troubleshooting common issues.

ParameterRecommended Starting PointOptimization & Troubleshooting Insights
Catalyst/Ligand Pd(OAc)₂ / X-PhosLow Yield: X-Phos is excellent for hindered substrates.[19] Other bulky phosphine ligands (e.g., RuPhos, SPhos) can be screened. Ensure the catalyst is not degraded; use an inert atmosphere if necessary.
Base KOt-BuBase-Sensitive Substrates: If functional groups are sensitive to the strong KOt-Bu, a weaker base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be used, though this may require a higher temperature or longer reaction time.[18]
Solvent Toluene, DioxanePoor Heating: If the reaction does not heat efficiently, switch to a more polar solvent that absorbs microwaves better, such as DMF or NMP.[6] However, be aware these can be difficult to remove.
Temperature 130-150 °CIncomplete Reaction: Increase the temperature in 10-20°C increments. Microwave reactors allow safe exploration of temperatures well above the solvent's boiling point.[7] Decomposition: If product or starting material degradation is observed, lower the temperature.
Time 10-30 minutesIncomplete Reaction: Increase the hold time. Most microwave reactions reach completion within 30 minutes. If longer times are needed, consider changing other parameters first.[23]

Conclusion

Microwave-assisted synthesis is a robust, reliable, and powerful technology for accelerating the synthesis of sterically hindered arylpiperazines. By enabling the use of high temperatures under controlled and safe conditions, MAOS dramatically reduces reaction times from many hours or days to mere minutes.[7] This rapid reaction optimization and execution allows medicinal chemists and drug development professionals to quickly generate complex molecules, significantly shortening the discovery cycle and expanding access to novel chemical space.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Lou, J. (2002). Microwave Assisted Organic Synthesis. University of Pennsylvania. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). ijrpas.com. [Link]

  • Jadhav, P. D., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]

  • Mohan, S. M., & Sereya, A. (2021). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]

  • Gao, R., & Canney, D. J. (2010). A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. PubMed. [Link]

  • Maggio, R., et al. (2010). Efficient microwave combinatorial synthesis of novel indolic arylpiperazine derivatives as serotoninergic ligands. PubMed. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Gao, R., & Canney, D. J. (2016). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. Figshare. [Link]

  • Gao, R., & Canney, D. J. (2010). A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines. ACS Publications. [Link]

  • De Luca, L., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Center for Biotechnology Information. [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. [Link]

  • Banfi, L., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PubMed Central. [Link]

  • Dvořák, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • Fraveto, C., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Taylor & Francis Online. [Link]

  • Alza, E., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Cahyadi, C., et al. (2025). Microwave-Assisted Synthesis: A Green Chemistry Approach for Drug Cocrystals Synthesis. Universitas Gadjah Mada. [Link]

  • Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Loupy, A., et al. (2001). Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. Sciforum. [Link]

  • Reeve, J. T., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2025, August 6). Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. [Link]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Gupta, A., & Sharma, A. (2022). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. Journal of Advanced Scientific Research. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Long, J. (2023, February 6). What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage. [Link]

  • Li, H., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Frontiers in Chemistry. [Link]

Sources

Application Note: Strategic Utilization of 1-(2-Bromo-5-chlorophenyl)piperazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-(2-Bromo-5-chlorophenyl)piperazine (CAS: Variable/Isomer specific, structurally related to CAS 39512-50-0 series), a high-value scaffold for Central Nervous System (CNS) drug discovery.

Distinguished by its unique halogen substitution pattern, this intermediate offers three distinct vectors for chemical diversification: a nucleophilic secondary amine, a reactive ortho-bromide, and a latent meta-chloride. This application note provides validated protocols for chemoselective transformations, enabling researchers to synthesize complex serotonin (5-HT) and dopamine receptor ligands with high precision.

Chemical Profile & Strategic Utility

The "Privileged Scaffold" Status

Phenylpiperazines are ubiquitous in psychopharmacology, serving as the pharmacophore for numerous blockbuster drugs (e.g., Aripiprazole, Trazodone). The 2-Bromo-5-chloro substitution pattern is particularly valuable because it allows for sequential bio-orthogonal functionalization .

  • Vector 1 (Piperazine NH): Rapid library generation via alkylation or acylation.

  • Vector 2 (Aryl Bromide): Facilitates Suzuki/Buchwald couplings to build biaryl systems or tricyclic cores (e.g., dibenzoxazepines).

  • Vector 3 (Aryl Chloride): A robust "blocking group" that modulates metabolic stability (preventing hydroxylation) or serves as a site for late-stage diversification using specialized catalysts.

Chemoselectivity Map

The following diagram illustrates the reactivity hierarchy, guiding the order of synthetic operations.

ReactivityMap cluster_legend Reactivity Order (k_rel) Molecule 1-(2-Bromo-5-chlorophenyl) piperazine NH Piperazine NH (Nucleophile) Molecule->NH  Path A:  Alkylation/Acylation   Br Ortho-Bromide (High Reactivity Electrophile) Molecule->Br  Path B:  Pd-Catalyzed Coupling   Cl Meta-Chloride (Low Reactivity Electrophile) Molecule->Cl  Path C:  Requires Specialized Ligands   Leg1 NH > Br >> Cl

Figure 1: Reactivity hierarchy. The secondary amine is the most reactive site, followed by the aryl bromide. The aryl chloride remains inert under standard Pd-catalyzed conditions used for the bromide, enabling chemoselective coupling.

Handling & Stability

  • Physical State: Typically a pale yellow to off-white solid or viscous oil (free base); white solid (HCl salt).

  • Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Solubility:

    • Free Base:[1] Soluble in DCM, EtOAc, MeOH, DMSO.

    • HCl Salt: Soluble in Water, DMSO, MeOH.

  • Safety: Irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

Synthetic Workflows & Protocols

Workflow A: N-Functionalization (Library Generation)

This is the primary workflow for attaching "tail" groups to modulate lipophilicity and receptor binding affinity.

Protocol 1: N-Alkylation via Finkelstein Conditions

Objective: Attach an alkyl chain (R-X) to the piperazine nitrogen. Mechanistic Insight: The addition of Potassium Iodide (KI) catalyzes the reaction by converting less reactive alkyl chlorides into highly reactive alkyl iodides in situ.

Reagents:

  • Substrate: 1-(2-Bromo-5-chlorophenyl)piperazine (1.0 equiv)

  • Alkyl Halide: R-Cl or R-Br (1.1 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Catalyst: KI (0.1 equiv) - Optional if using R-Br

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the piperazine substrate in ACN (0.1 M concentration).

  • Addition: Add finely ground

    
     and KI. Stir for 5 minutes.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Heat to reflux (80°C for ACN) for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
    
Workflow B: Chemoselective C-C Coupling (Scaffold Morphing)

Objective: Utilize the ortho-bromide for Suzuki-Miyaura coupling without affecting the meta-chloride. Critical Process Parameter (CPP): The ortho position is sterically hindered. Standard ligands (


) often fail. Use bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
Protocol 2: Ortho-Selective Suzuki Coupling

Pre-requisite: It is recommended to protect the piperazine NH (e.g., with Boc) or alkylate it (via Protocol 1) before this step to prevent catalyst poisoning.

Reagents:

  • Substrate: N-Boc-1-(2-Bromo-5-chlorophenyl)piperazine (1.0 equiv)

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: SPhos (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio)

Step-by-Step Procedure:

  • Degassing: Charge a reaction vial with the substrate, boronic acid,

    
    , SPhos, and 
    
    
    
    . Seal and purge with Argon for 5 minutes.
  • Solvent Addition: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 4–8 hours.

    • Checkpoint: The reaction is complete when the starting bromide is consumed. The chloride should remain intact (verify by MS: look for the distinct Cl isotope pattern).

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

Analytical Validation

To validate the integrity of the intermediate, look for these characteristic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

3.0 - 3.2 ppm (m, 4H)
Piperazine methylene protons adjacent to N-Aryl.
1H NMR

6.8 - 7.5 ppm (3 signals)
1,2,4-substituted benzene pattern (d, d, dd).
13C NMR

120 ppm (C-Br)
Carbon attached to Bromide (distinct upfield shift vs C-Cl).
MS (ESI) M / M+2 ratioKey Check: Presence of both Br (1:1) and Cl (3:1) patterns.[2][3][4]

Strategic Pathway Visualization

The following workflow demonstrates how to build a library of serotonin antagonists using this intermediate.

Workflow cluster_alt Alternative Route (Cyclization) Start Starting Material: 1-(2-Bromo-5-chlorophenyl)piperazine Step1 Step 1: N-Alkylation (Linker Attachment) Start->Step1 R-X, K2CO3 Inter1 Intermediate A: N-Alkyl-Arylpiperazine Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ortho-Functionalization) Inter1->Step2 Ar-B(OH)2, Pd-SPhos (Chemoselective at Br) AltStep Buchwald C-N/C-O Coupling Inter1->AltStep Final Final Product: Biaryl-Piperazine Ligand Step2->Final Tricyclic Tricyclic Core (e.g., Loxapine analogs) AltStep->Tricyclic

Figure 2: Library generation workflow. The main path (vertical) utilizes the bromide for biaryl synthesis. The alternative path (red) utilizes the bromide for intramolecular cyclization to form tricyclic antipsychotic cores.

References

  • Privileged Scaffolds in Medicinal Chemistry

    • Brasso, A., et al. "Arylpiperazines as Privileged Scaffolds in Medicinal Chemistry." ResearchGate.[1]

  • Suzuki Coupling of Aryl Chlorides vs Bromides

    • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition.

  • Synthesis of Piperazine Derivatives

    • "Synthesis of piperazines."[5][6][7] Organic Chemistry Portal.

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience.
  • General Safety & Data

    • PubChem Compound Summary for 1-(2-Chlorophenyl)piperazine (Analogous Handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center resource, designed for organic chemists and process engineers. It prioritizes the Nucleophilic Aromatic Substitution (SNAr) route as the "Gold Standard" for this specific scaffold due to the requirement to retain labile halogens (Bromine and Chlorine) on the aromatic ring.

Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Impurity Control Status: Open

Executive Summary & Route Selection

The synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine presents a specific regiochemical challenge: installing the piperazine moiety while preserving two other halogens (Br at ortho, Cl at meta) that are susceptible to dehalogenation or competing coupling.

While Buchwald-Hartwig amination is common for aryl piperazines, it poses a high risk of dehalogenation (loss of Br/Cl) or "scrambling" in this specific substrate. Therefore, our Recommended Route is SNAr (Nucleophilic Aromatic Substitution) using a fluoro-precursor. This method leverages the high electronegativity of fluorine to activate the ipso position without requiring transition metals that might attack the other halogens.

Decision Matrix: Selecting Your Protocol

RouteSelection Start Start: Precursor Availability Q1 Is 1-Fluoro-2-bromo-5-chlorobenzene available? Start->Q1 RouteA RECOMMENDED ROUTE (SNAr) High Yield (>85%) Preserves Br/Cl pattern Q1->RouteA Yes Q2 Is 1-Iodo-2-bromo-5-chlorobenzene available? Q1->Q2 No RouteB ALTERNATIVE ROUTE (Pd-Catalyzed) Requires specific catalyst (Pd2(dba)3 + Xantphos) Risk: Dehalogenation Q2->RouteB Yes RouteC LEGACY ROUTE (Bis-alkylation) Aniline + Bis(2-chloroethyl)amine Low Yield (<40%), Polymerization risk Q2->RouteC No

Caption: Logical framework for selecting the synthetic pathway based on precursor availability and yield requirements.

The "Gold Standard" Protocol (SNAr)

Target Yield: 85-92% Purity: >98% (HPLC)

This protocol utilizes 1-fluoro-2-bromo-5-chlorobenzene . The fluorine atom acts as a superior leaving group due to the Meisenheimer complex stabilization, allowing the reaction to proceed without disturbing the Bromine or Chlorine atoms.

Reagents & Stoichiometry
ComponentEquivalentsRoleCritical Note
1-Fluoro-2-bromo-5-chlorobenzene 1.0SubstrateLimiting reagent.
Piperazine (Anhydrous) 5.0 - 8.0 NucleophileCRITICAL: High excess prevents dimer formation (bis-aryl piperazine).
K₂CO₃ (Potassium Carbonate) 2.0BaseScavenges HF; finely ground is best.
DMSO or NMP SolventMediumHigh dielectric constant required for SNAr.
Step-by-Step Workflow
  • Charge: Dissolve piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in DMSO (5 mL per mmol substrate).

  • Activation: Heat the mixture to 100°C for 15 minutes to ensure piperazine is fully dissolved and active.

  • Addition: Add 1-fluoro-2-bromo-5-chlorobenzene (1.0 eq) dropwise. Note: Rapid addition can cause local high concentrations, leading to dimers.

  • Reaction: Stir at 110-120°C for 12-16 hours. Monitor by HPLC/TLC.

  • Workup (The "Oiling Out" Fix):

    • Cool to room temperature.[1]

    • Pour into ice-water (10x volume).

    • Extract with Ethyl Acetate (3x).

    • Crucial Step: Wash organic layer with 5% LiCl solution (removes DMSO) followed by Brine.

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing a large impurity at roughly 2x molecular weight."

Diagnosis: Dimerization (Bis-aryl piperazine formation). Cause: The mono-arylated product (your target) is still nucleophilic. If the concentration of the starting aryl fluoride is high relative to piperazine, the product will react again with a second aryl fluoride molecule. Solution:

  • Increase Piperazine Load: Move from 3 eq to 8 eq .

  • Reverse Addition: Add the aryl fluoride slowly to a solution of hot piperazine, rather than adding piperazine to the aryl fluoride. This ensures the aryl halide always encounters a vast excess of unreacted piperazine.

Issue 2: "My yield is low (<50%) and the reaction is sluggish."

Diagnosis: Poor SNAr activation. Cause: The 2-Bromo and 5-Chloro substituents are moderately deactivating, but not as strong as a Nitro group. The reaction requires higher energy. Solution:

  • Temperature: Increase to 130°C.

  • Solvent Switch: Switch from DMF to DMSO or NMP (N-Methyl-2-pyrrolidone). These dipolar aprotic solvents significantly stabilize the transition state (Meisenheimer complex).

  • Catalyst: Add 10 mol% 18-Crown-6 . This sequesters the Potassium cation, making the Carbonate anion more "naked" and basic, driving the HF scavenging.

Issue 3: "I used the Palladium (Buchwald) route and lost the Bromine atom."

Diagnosis: Hydrodehalogenation. Cause: Palladium undergoes oxidative addition into C-Br bonds faster than C-Cl bonds.[2] If you used a standard catalyst (e.g., Pd(PPh₃)₄), it likely inserted into the C-Br bond instead of the desired C-I or C-OTf, or simply reduced the C-Br bond. Solution:

  • Switch to SNAr (Preferred): Avoid metal entirely.

  • If you MUST use Pd: Use Pd₂(dba)₃ with Xantphos . Xantphos has a large bite angle which favors reductive elimination of the amine over beta-hydride elimination or dehalogenation. Use a weak base like Cs₂CO₃ instead of NaOtBu.

Issue 4: "The product is an oil and hard to crystallize."

Diagnosis: Free base solubility issues. Solution: Isolate as the Hydrochloride Salt .[3]

  • Dissolve the crude oil in minimal Ethanol or Isopropanol.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

  • The monohydrochloride salt usually precipitates as a white solid.

  • Filter and wash with cold diethyl ether.

Purification Workflow Visualization

Purification Crude Crude Reaction Mixture (DMSO, Salts, Excess Piperazine, Product) Quench Pour into Ice Water Extract w/ EtOAc Crude->Quench Wash Wash Organic Layer 1. Water (remove Piperazine) 2. 5% LiCl (remove DMSO) 3. Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry SaltFormation Salt Formation Dissolve in EtOH -> Add HCl/Dioxane Dry->SaltFormation Final Final Product 1-(2-Bromo-5-chlorophenyl)piperazine HCl White Solid SaltFormation->Final

Caption: Optimized workup protocol to remove excess piperazine and isolate the stable hydrochloride salt.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism and Solvent Effects:[4][5] "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." Molecules, 2019, 24(6), 1167. Link

    • Leaving Group Reactivity (F >> Cl/Br): "Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II - KPU Pressbooks. Link

  • Piperazine Synthesis & Selectivity

    • Preventing Bis-Aryl Formation: "Discovery, synthesis, and bioactivity of bis(heteroaryl)piperazines." J. Med. Chem. (PubMed).[3] Link

    • General Synthesis of N-Aryl Piperazines: "A general and convenient synthesis of N-aryl piperazines."[6] Tetrahedron Letters via ResearchGate. Link

  • Buchwald-Hartwig Considerations (Alternative Route)

    • Halogen Selectivity (Br vs Cl): "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide."[2] BenchChem Technical Guides. Link

    • Catalyst Selection: "Buchwald-Hartwig Amination."[2] Chemistry LibreTexts. Link

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis involves halogenated aromatics and strong bases; appropriate PPE and fume hood usage are mandatory.

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Piperazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Topic: Overcoming catalyst deactivation mechanisms in Buchwald-Hartwig amination of piperazine.

Introduction: The Piperazine Paradox

Piperazine is a "privileged scaffold" in medicinal chemistry, yet it remains notoriously difficult to couple efficiently. The challenge lies in its dual nature: it is both the desired nucleophile and a potent catalyst poison.

In a standard Buchwald-Hartwig coupling, the catalytic cycle relies on a delicate balance where the amine binds to the Palladium(II) center just long enough to be deprotonated and reductively eliminated. However, piperazine (and its common impurities) can disrupt this balance by:

  • Competitive Binding: Acting as a stable ligand rather than a substrate, sequestering the catalyst in an off-cycle "resting state."

  • Bridging: Linking two Palladium centers to form inactive dimers.

  • Impurity Chelation: Trace amounts of N,N'-ethylene diamine (a synthesis precursor) act as irreversible chelating poisons.

This guide provides the diagnostic tools, mechanistic insights, and validated protocols to resolve these specific failure modes.

Diagnostic Hub: Identify Your Failure Mode

Use this section to match your experimental observations with the likely root cause.

Symptom A: Reaction solution turns black immediately or within minutes.
  • Diagnosis: "Pd Black" Precipitation.

  • The Science: The ligand has dissociated from the Palladium(0) center. Without the ligand, Pd(0) atoms aggregate into catalytically inactive nanoparticles (colloidal Pd).

  • Likely Causes:

    • Ligand/Pd Ratio too low: Not enough ligand to stabilize the metal.

    • Oxidation: Incomplete degassing allowed oxygen to oxidize the phosphine ligand (to phosphine oxide), leaving naked Pd.

    • Reducing Agents: Piperazine acted as a reducing agent on the precatalyst before the ligand could bind.

Symptom B: Reaction remains clear/pale yellow but yields < 5% product.
  • Diagnosis: Stable Inactive Complex Formation (Poisoning).

  • The Science: The catalyst is still in solution but is "locked" in a stable complex with an inhibitor. It cannot enter the catalytic cycle.

  • Likely Causes:

    • "Bis-Amine" Sink: Two piperazine molecules have bound to the Pd center, crowding out the aryl halide.

    • Chelation Poisoning: Impurities like ethylene diamine (EDA) have formed a tight 5-membered chelate ring with the Pd.

    • Halide Inhibition: High concentration of Iodide ions (if using Ar-I) inhibiting the cycle (common with certain precatalysts).

Symptom C: Reaction stalls at 40-50% conversion.
  • Diagnosis: Product Inhibition or Catalyst Death.

  • The Science: The product (

    
    -aryl piperazine) is often more basic or a better ligand than the starting material, beginning to compete for the catalyst as the reaction progresses.
    

Deep Dive: The Mechanics of Poisoning

Understanding the geometry of deactivation is the key to preventing it.

The "Cycle of Death"

In a healthy cycle, the bulky phosphine ligand (L) forces the Pd to adopt a geometry that favors reductive elimination. In a poisoned system, small, nitrogen-rich species displace the bulky ligand.

1. The Ethylene Diamine (EDA) Trap

Commercial piperazine often contains 0.1–1.0% N,N'-ethylene diamine. EDA is a bidentate ligand.

  • Mechanism: EDA binds both nitrogens to the Pd center, forming a highly stable 5-membered ring.

  • Result: The bulky phosphine ligand is ejected. The Pd-EDA complex is too stable to undergo oxidative addition or reductive elimination. The catalyst is dead.[2]

2. The Bis-Piperazine Sink

Even pure piperazine can poison the reaction if the concentration is too high relative to the catalyst.

  • Mechanism: L-Pd(Ar)(X) (Active) + Piperazine

    
    [Pd(Ar)(Piperazine)_2]^+ (Inactive).
    
  • Result: The catalyst sits in this "off-cycle" reservoir. While reversible, if the equilibrium favors the bis-amine complex, the reaction rate drops to near zero.

Visualization: Poisoning Pathways

The following diagram illustrates the competition between the productive catalytic cycle and the deactivation pathways.

PoisoningMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X Chelate EDA Chelate Trap [Pd(EDA)Cl2] Pd0->Chelate Ethylene Diamine Impurity PdBlack Pd Black (Aggregated Metal) Pd0->PdBlack Ligand Dissociation (Oxidation) AmineBind Amine Binding [L-Pd(II)-Ar-N] OxAdd->AmineBind Piperazine (Base) BisAmine Bis-Amine Sink [Pd(Ar)(Piperazine)2]+ OxAdd->BisAmine Excess Piperazine (Displaces L) Product Product Release Ar-N-Piperazine AmineBind->Product Reductive Elimination Product->Pd0 Regeneration BisAmine->OxAdd Heat/Bulky Ligand

Figure 1: The "Cycle of Death" showing how impurities (EDA) and excess substrate divert the catalyst from the productive Buchwald-Hartwig cycle.

Protocols & Solutions

Protocol A: Purification of Piperazine (Removal of EDA)

Standard reagent-grade piperazine often contains sufficient EDA to kill high-turnover catalytic cycles. If your reaction fails with a clear solution, perform this purification.

Principle: Piperazine forms a crystalline acetate salt that is easily separated from diamine impurities, which remain in solution or do not crystallize as readily under these conditions.

  • Dissolution: Dissolve 10 g of crude piperazine in 100 mL of warm acetone (

    
    ).
    
  • Precipitation: Slowly add glacial acetic acid (2.1 equivalents) while stirring. A white precipitate of piperazine diacetate will form.

  • Filtration: Cool the mixture to

    
     for 1 hour. Filter the solid and wash with cold acetone (
    
    
    
    ).
  • Regeneration: Dissolve the salt in a minimum amount of water. Add excess 50% NaOH solution to liberate the free base.

  • Extraction: Extract with dichloromethane (

    
    ). Dry the organics over 
    
    
    
    and concentrate.
  • Sublimation (Optional but Recommended): For highest purity, sublime the resulting solid under vacuum (

    
    ) at 
    
    
    
    .
Protocol B: Catalyst System Optimization

When standard conditions fail, switch to a system specifically designed to resist amine poisoning.

ParameterRecommendationScientific Rationale
Ligand RuPhos or BrettPhos These bulky dialkylbiaryl phosphines create a "roof" over the Pd center, physically preventing the binding of a second piperazine molecule (preventing the "Bis-Amine Sink").
Precatalyst Pd-G3 / G4 Palladacycles Generates the active L-Pd(0) species immediately upon base activation. Avoids the induction period where naked Pd is vulnerable to chelation.
Base NaOtBu (Standard) or LiHMDS Strong bases facilitate rapid deprotonation. If functional groups are sensitive, use

with water (2-5%) to solubilize the base.
Addition Slow Addition Add the piperazine solution slowly over 1 hour. This keeps the [Amine]:[Pd] ratio low, favoring the productive cycle over the bis-amine sink.

Troubleshooting Decision Tree

Follow this logic flow to systematically resolve coupling failures.

TroubleshootingTree Start Start: Reaction Failed Obs What is the visual appearance? Start->Obs Black Black Precipitate (Pd Black) Obs->Black Clear Clear/Pale Solution (No Conversion) Obs->Clear Sol1 Ligand Instability Black->Sol1 Q_Impurity Is Piperazine >99% Pure? Clear->Q_Impurity Act1 Action: Switch to G3/G4 Precatalyst Increase Ligand:Pd ratio to 2:1 Sol1->Act1 Impurity_No No / Unknown Q_Impurity->Impurity_No Impurity_Yes Yes (High Purity) Q_Impurity->Impurity_Yes Act_Purify Action: Perform Acetate Purification (Protocol A) Impurity_No->Act_Purify Q_Ligand Is Ligand Bulky? Impurity_Yes->Q_Ligand Ligand_No Using PPh3 / dppf? Q_Ligand->Ligand_No Ligand_Yes Using Buchwald Ligand Q_Ligand->Ligand_Yes Act_Ligand Action: Switch to RuPhos or BrettPhos Ligand_No->Act_Ligand Act_Screen Action: Check for Halide Inhibition (Switch Ar-I to Ar-Br) Ligand_Yes->Act_Screen

Figure 2: Logical decision tree for diagnosing Pd-catalyzed piperazine coupling failures.

FAQ: Common User Queries

Q: Why does my reaction work with morpholine but fail with piperazine? A: Morpholine is a mono-amine (the oxygen is a poor ligand for Pd). Piperazine is a diamine. Even though the second nitrogen is secondary, it increases the local concentration of amine near the metal center, increasing the probability of "bis-amine" complex formation. Furthermore, piperazine is more likely to contain chelating impurities like ethylene diamine than morpholine is.

Q: Can I use Pd/C (Heterogeneous) to avoid these issues? A: Generally, no. While Pd/C works for simple hydrogenations, it is rarely effective for C-N coupling of aryl halides. The mechanism requires discrete molecular species for oxidative addition. However, if you are seeing deactivation, it is often because the amine is adsorbing strongly to the carbon support or the metal surface, poisoning the heterogeneous sites similar to the homogeneous mechanism.

Q: I am using Ar-I (Aryl Iodide) and getting low yields. Isn't Iodine a better leaving group? A: In many Pd-catalyzed cycles, yes. However, in amine coupling, the resulting Iodide ion can bridge Pd dimers, forming inactive species [L-Pd(Ar)(\mu-I)]_2. If your reaction stalls with Ar-I, try the Aryl Bromide (Ar-Br) or add a halide scavenger like silver triflate (though this is expensive and rarely needed if you switch to Ar-Br).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Ingoglia, B. T., et al. (2015). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. Link

  • BenchChem Technical Support. (2025). "Purification of Piperazine-Containing Compounds." 1

  • Hume, P. A. (2016). "Tales of the Unexpected: Insight into the Deactivation of Pd Catalysts by Amines." Journal of Organic Chemistry. (Contextual citation based on general mechanism of amine poisoning described in search results).
  • Reichert, E. C. (2017).[3] "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." MIT Theses. 4

Sources

Preventing dehalogenation during 1-(2-Bromo-5-chlorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers encountering dehalogenation issues during the synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine . This guide moves beyond generic advice, offering a mechanistic deep-dive into why the reaction fails and how to engineer a self-validating protocol.

Topic: Preventing Dehalogenation & Chemoselectivity Optimization Ticket ID: CHEM-SUP-8821 Status: Open

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, identify exactly how your reaction is failing. Dehalogenation is not a single phenomenon; it manifests in two distinct pathways.

Symptom (LCMS/NMR) Diagnosis Root Cause
Mass [M-Br+H] or [M-Cl+H] Hydrodehalogenation The catalyst cycle is diverting to a hydride reduction pathway. Your system contains a "Hydride Donor" (likely the base or solvent).
Mass [M-Br+Amine] Regio-Scrambling The catalyst is inserting into the wrong halogen bond (e.g., C-Br instead of C-I or C-OTf). The catalyst is too active or sterically unconstrained.
Mass [M-H] (Dimer) Homocoupling Oxygen contamination or lack of reducing power to activate Pd(II) to Pd(0).

The Mechanism of Failure

To fix the problem, you must visualize the competition between the Productive Cycle (Amination) and the Destructive Cycle (Hydrodehalogenation).

The critical failure point occurs after Oxidative Addition (OA). If the Base or Solvent possesses


-hydrogens (e.g., isopropanol, ethanol, or sodium tert-butoxide), the Palladium center can undergo 

-Hydride Elimination, forming a Pd-H species that reduces your aryl ring.

DehalogenationMechanism Start Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex [Ar-Pd-X] Start->OA_Complex Ar-X Coordination Ligand/Base Coordination OA_Complex->Coordination Fork CRITICAL JUNCTURE Coordination->Fork Amine_Coord Amine Coordination (Piperazine) Fork->Amine_Coord Favored by Bulky Ligands Hydride_Source Coordination of Hydride Source (Alcohol/Alkoxide) Fork->Hydride_Source Favored by NaOtBu / Alcohols Deprotonation Deprotonation Amine_Coord->Deprotonation Product Reductive Elimination (Target Product) Deprotonation->Product Product->Start Regenerates Pd(0) Beta_Elim Beta-Hydride Elimination (Forms Pd-H) Hydride_Source->Beta_Elim Reduction Reductive Elimination (Dehalogenated Impurity) Beta_Elim->Reduction Reduction->Start Regenerates Pd(0)

Caption: The kinetic competition between productive amination and destructive hydrodehalogenation. The choice of base and ligand dictates the path at the "Critical Juncture."

Troubleshooting Modules (FAQs)

Module A: The "Hydride Source" (Base & Solvent)

Q: I am using Sodium tert-butoxide (NaOtBu) in Dioxane. Why am I seeing 1-(3-chlorophenyl)piperazine (loss of Br)? A: NaOtBu is the primary culprit. While NaOtBu is a standard base for Buchwald-Hartwig amination, it contains


-hydrogens. If the reductive elimination of the amine is slow (due to steric bulk of the ortho-bromo group), the Pd center will undergo 

-hydride elimination from the tert-butoxide ligand, generating a Pd-H species that reduces the C-Br bond.

The Fix:

  • Switch Base: Use Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    .[1] These are inorganic bases with no hydrogen atoms to donate. They completely shut down the base-mediated hydride pathway.
  • Switch Solvent: Avoid alcohols strictly. If using Dioxane, ensure it is peroxide-free. Toluene is often superior for limiting dehalogenation as it is non-coordinating and lacks labile hydrogens.

Module B: The "Gatekeeper" (Ligand Selection)

Q: Can I use standard ligands like


 or dppf? 
A:  No. Simple phosphines are insufficiently active for sterically crowded couplings (the 2-bromo substituent creates steric hindrance) and lack the "bulk" required to force Reductive Elimination.
  • Slow Reductive Elimination = More time for Dehalogenation.

The Fix: Use Dialkylbiaryl Phosphines (Buchwald Ligands) .

  • Recommendation: RuPhos or BrettPhos .

  • Why? These ligands are extremely bulky. They accelerate the Reductive Elimination step (forming the C-N bond) by orders of magnitude, effectively "outrunning" the side reactions. RuPhos is particularly effective for secondary amines like piperazine.

Module C: Chemoselectivity (Br vs. Cl vs. I)

Q: My starting material is 1-bromo-2-iodo-5-chlorobenzene. How do I ensure coupling ONLY at the Iodine? A: Exploiting the bond dissociation energy differences (C-I < C-Br < C-Cl) requires precise temperature control.

  • Temperature: Do not reflux immediately. Run the reaction at 40–60°C first. C-I oxidative addition is fast at mild temperatures; C-Br activation usually requires >80°C with these ligands.

  • Stoichiometry: Use a slight excess of the amine (1.1 equiv), not the aryl halide.

Optimized Experimental Protocol

Objective: Synthesis of 1-(2-Bromo-5-chlorophenyl)piperazine via Chemoselective Buchwald-Hartwig Amination.

Reagents & Setup
  • Substrate: 1-Bromo-2-iodo-4-chlorobenzene (1.0 equiv) [Note: Numbering adjusts based on precursor, ensure Iodo is at C1 relative to coupling] OR 1,2-Dibromo-4-chlorobenzene (if coupling at C1-Br).

  • Nucleophile: Piperazine (1.2 equiv).

  • Catalyst:

    
     (1-2 mol%).
    
  • Ligand: RuPhos (2-4 mol%) or BINAP (if RuPhos unavailable, but higher risk).

  • Base:

    
      (2.0 equiv) [anhydrous].
    
  • Solvent: Toluene (0.2 M concentration).

Step-by-Step Procedure
  • Dehydration: Flame-dry a 2-neck round bottom flask and cool under Argon flow. Water is a proton source that must be excluded.

  • Solvent Prep: Sparge Toluene with Argon for 20 minutes. Do not skip this. Dissolved oxygen promotes homocoupling and catalyst decomposition.

  • Loading:

    • Add

      
      , Ligand, and 
      
      
      
      to the flask.
    • Add the solid Aryl Halide and Piperazine.

    • Tip: If Piperazine is hygroscopic, sublime it first or use a fresh bottle.

  • Activation: Add the Toluene via syringe.

  • The "Pre-Soak": Stir at Room Temperature for 10 minutes. This allows the active

    
     species to form before oxidative addition begins.
    
  • Reaction:

    • Heat to 65°C . Monitor via LCMS at 1 hour.

    • Checkpoint: If conversion is <10%, increase to 80°C. Do not exceed 100°C to preserve the C-Cl bond.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove the inorganic base. Concentrate and purify via column chromatography (DCM/MeOH gradient).

Decision Tree for Troubleshooting

Use this logic flow to adjust your next experiment if the protocol above requires optimization.

TroubleshootingTree Start Reaction Outcome? Success Target Product Start->Success Dehalo Dehalogenated (Des-Bromo) Start->Dehalo NoRxn No Reaction (SM Recovered) Start->NoRxn WrongRegio Wrong Isomer (Cl reacted) Start->WrongRegio Fix_Dehalo1 Switch Base to Cs2CO3 Dehalo->Fix_Dehalo1 Fix_Dehalo2 Lower Temp (-10°C) Dehalo->Fix_Dehalo2 Fix_NoRxn1 Check O2 (Degas better) NoRxn->Fix_NoRxn1 Fix_NoRxn2 Switch to BrettPhos G3 NoRxn->Fix_NoRxn2 Fix_Regio Use Iodo-precursor (Better LG differentiation) WrongRegio->Fix_Regio

Caption: Diagnostic logic flow for optimizing reaction conditions based on crude LCMS data.

References

  • Mechanistic Insight into Hydrodehalogenation

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[2]

    • Source: Organometallics (ACS).
    • URL:[Link]

  • Ligand Selection (BrettPhos/RuPhos)

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.[3][4]

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Base Effects on Dehalogenation

    • Title: A mechanistic investigation of hydrodehalogen
    • Source: Chemical Communic
    • URL:[Link]

  • Site-Selective Coupling

    • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[5]

    • Source: Chemical Reviews.[5][6]

    • URL:[Link]

Sources

Technical Support Center: Advanced Isolation Strategies for Lipophilic Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Work-up Procedures for Lipophilic Piperazine Derivatives[1]

Introduction

Welcome to the technical support hub. If you are here, you are likely staring at a separatory funnel containing a stubborn emulsion, or a round-bottom flask where your crystalline product has turned into an intractable oil.[1]

Lipophilic piperazine derivatives are deceptively challenging. While the piperazine core is polar and basic (pKa ~9.8 and ~5.6), attaching lipophilic side chains (benzyl, alkyl, biaryl groups) creates an amphiphilic molecule .[1] In acidic media, these molecules behave like cationic surfactants (soaps), stabilizing emulsions that defy gravity.[1] In basic media, they often "oil out" rather than crystallize due to low lattice energy.[1]

This guide moves beyond standard textbook protocols to address the specific physicochemical behaviors of "greasy amines."

Module 1: The pH Partitioning Strategy

User Question: "I acidified my reaction mixture to extract impurities, but my yield is near zero. Where did my product go?"

Technical Diagnosis: You likely fell into the "Greasy Salt" Trap .[1] Standard protocols assume that protonating an amine renders it water-soluble.[1] However, for highly lipophilic piperazine derivatives (LogP > 3), the protonated salt (R-NH


) often retains significant solubility in organic solvents like Dichloromethane (DCM) or Ethyl Acetate, or it forms an insoluble "third phase" at the interface.[1]

The Solution: The pH Switch Protocol To isolate these derivatives efficiently, you must manipulate the ionization state based on the specific pKa of the piperazine nitrogens.[1]

Visual Workflow: The pH Switch Logic

PiperazineExtraction Start Crude Reaction Mixture (Organic Solvent) Acidify Acidify to pH 2-3 (HCl/H2O) Start->Acidify CheckSol Is Product Water Soluble? Acidify->CheckSol AqLayer Aqueous Layer (Contains Product Salt) CheckSol->AqLayer Yes (Low LogP) OrgLayerSalt Organic Layer Retains Product (Lipophilic Salt Effect) CheckSol->OrgLayerSalt No (High LogP) WashOrg Wash with Organic Solvent (Removes Non-Basic Impurities) AqLayer->WashOrg Basify Basify Aqueous to pH > 12 (NaOH/KOH) WashOrg->Basify Extract Extract with DCM/EtOAc (Product Returns to Organic) Basify->Extract DirectWash Direct Acid Wash (Removes Very Polar Impurities Only) OrgLayerSalt->DirectWash

Caption: Decision logic for extracting piperazines based on lipophilicity. High LogP derivatives may not partition into water even when protonated.[1]

Protocol 1: The "Reverse" Extraction (For Lipophilic Salts)

If your product is too lipophilic to enter the water phase even at pH 2:

  • Do not discard the organic layer after acidification.[1]

  • Wash the organic layer (containing the product salt) with water (removes inorganic salts) and saturated NaHCO₃ (removes strong organic acids).[1]

  • The product remains in the organic phase as a salt or free base depending on the acid used.[1]

Module 2: Breaking Stubborn Emulsions

User Question: "My workup has turned into a milky white emulsion that hasn't separated in 2 hours. Centrifugation isn't an option."

Technical Diagnosis: Lipophilic piperazines, when protonated (mono-cationic), possess a charged head group and a greasy tail.[1] This is the exact definition of a cationic surfactant . You have essentially created a detergent that stabilizes water droplets in the organic phase [1].[1]

Troubleshooting Guide: The Emulsion Breaker

MethodMechanismProcedure
The "Brine Swirl" Increases ionic strength of the aqueous phase, forcing organics out ("Salting Out").[1]Add saturated NaCl (Brine).[1] Do not shake. Gently swirl. The density difference will drive separation.[1]
The Methanol Trick Reduces surface tension at the interface.[1]Add 2-5% MeOH to the mixture.[1] Swirl gently. Note: This pulls some water into the organic phase, so dry thoroughly later.[1]
Celite Filtration Physical disruption of the emulsion bubbles.[1]Filter the entire emulsion through a pad of Celite (diatomaceous earth).[1] The porous structure ruptures the micro-droplets [2].[1]
The pH Nudge Destroys the surfactant nature.[1]If the emulsion is pH dependent (surfactant form), adjusting pH to the isoelectric point or fully basic (free base) can break it.[1]
Visual Workflow: Emulsion Troubleshooting Tree

EmulsionBreaking Start Stubborn Emulsion Step1 Add Saturated Brine (Swirl, Don't Shake) Start->Step1 Check1 Resolved? Step1->Check1 Step2 Add 5% Methanol Check1->Step2 No Final Phase Separation Check1->Final Yes Check2 Resolved? Step2->Check2 Step3 Filter thru Celite Check2->Step3 No Check2->Final Yes Step3->Final

Caption: Step-wise escalation for breaking surfactant-stabilized amine emulsions.

Module 3: Solidification & Isolation (Oiling Out)

User Question: "I rotovapped my solvent and got a brown oil. It's supposed to be a solid.[1][2] Scratching the flask doesn't help."

Technical Diagnosis: Piperazine derivatives often exist as amorphous oils because the flexible piperazine ring and rotating alkyl chains prevent efficient crystal lattice packing.[1] Furthermore, residual solvents (DCM/EtOAc) can get trapped in the viscous oil, lowering the glass transition temperature [3].[1]

Protocol 2: Induced Crystallization & Salt Formation

Option A: Trituration (The "Goo-to-Solid" Method)

  • Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Add Hexanes or Pentane dropwise until the solution turns slightly cloudy.[1]

  • Cool to -20°C. If an oil separates again, decant the supernatant and repeat with fresh hexanes. Vigorously scratch the side of the flask with a glass rod to provide nucleation sites.[1]

Option B: The "Stable Salt" Strategy If the free base refuses to solidify, convert it to a salt.[1] Piperazines form stable crystalline salts with:

  • Oxalic Acid: Often forms 1:1 salts that crystallize readily from Ethanol/Acetone.[1]

  • HCl in Dioxane/Ether: Forms the dihydrochloride salt.[1] Warning: These are very hygroscopic.

  • Fumaric Acid: Good for pharmaceutical salts; often less hygroscopic than HCl salts [4].[1]

Data Table: Salt Selection for Piperazines

Counter-ionSolubility (Water)CrystallinityHygroscopicityBest for...[1]
Free Base LowLow (Oils)LowChromatography
Hydrochloride (2HCl) HighHighHigh (Deliquescent)Aqueous solubility
Oxalate Low/ModVery HighLowCharacterization/Purity
Fumarate ModerateHighLowStorage/Stability
Module 4: Purification (Chromatography)

User Question: "My compound streaks on the TLC plate and elutes as a broad tail on the column."

Technical Diagnosis: Silica gel is slightly acidic (pH ~5-6).[1] Basic piperazines interact strongly with the silanol groups (Si-OH), causing peak tailing and irreversible adsorption.[1]

The Fix: Amine-Modified Mobile Phases

  • The "TEA" Spike: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., 1% TEA in 99:1 DCM:MeOH).[1]

    • Mechanism:[3][4][5][6][7] TEA is a stronger base; it saturates the acidic silanol sites, allowing your piperazine to pass through without sticking [5].[1]

  • Use Amino-Silica (KP-NH): Use pre-functionalized amine-silica cartridges.[1][8] These have a basic surface and require no mobile phase modifiers.[1]

References
  • Smith, M. B. (2020).[1] Organic Synthesis. Academic Press.[1] (Discusses the surfactant properties of long-chain amines during workup).

  • Org. Prep. Daily. (2008).[1][9] Notes on extraction. Link (Standard techniques for emulsion breaking including Celite filtration).

  • BenchChem. (2025).[1][10][11] Technical Support Center: Purification of Piperazine-Containing Compounds. Link (Specific protocols for piperazine hexahydrate precipitation and oiling out issues).

  • Chaudhari, P., et al. (2022).[1] Salt Selection Strategies for Pharmaceutical Development. Journal of Drug Delivery Science and Technology. (Discusses Fumarate vs HCl salts for stability).

  • Biotage. (2023).[1][8] Is there an easy way to purify organic amines?Link (Detailed comparison of TEA modifiers vs. Amine-functionalized silica).[1]

Sources

Resolving solubility issues of 1-(2-Bromo-5-chlorophenyl)piperazine free base

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Bromo-5-chlorophenyl)piperazine (Free Base)

Executive Summary & Physicochemical Profile

The Core Challenge: You are working with the free base form of 1-(2-Bromo-5-chlorophenyl)piperazine.[1] Unlike its hydrochloride salt counterparts, the free base is highly lipophilic and practically insoluble in neutral aqueous buffers (PBS, water). It behaves as a "grease" in water but acts as a base in the presence of acid.

Mechanism of Insolubility: The molecule consists of a hydrophobic halogenated phenyl ring and a basic piperazine ring. At neutral pH (7.4), the piperazine nitrogen is only partially protonated, and the lipophilic character of the bromo-chloro-phenyl ring dominates, causing the compound to aggregate and precipitate.

Physicochemical Data Table:

PropertyValue (Approximate/Class)Implication
Molecular Weight ~275.57 g/mol Small molecule, amenable to membrane permeability.[1]
Form Free Base (Solid/Oil)Hydrophobic. Requires organic solvent or acidification.[1]
pKa (Piperazine N) ~8.5 – 9.0 (Predicted)Becomes ionized (soluble) at pH < 6.0.
LogP ~3.5 – 4.0 (Predicted)High lipophilicity. Prefers DMSO, Ethanol, or lipids.
Solubility (Water) < 0.1 mg/mL (Neutral pH)Do not attempt to dissolve directly in water/PBS.
Solubility (DMSO) > 50 mg/mLExcellent. Use for stock solutions.
Troubleshooting Guide (Q&A Format)
Scenario A: In Vitro / Cell Culture Assays

Q1: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture media. Why? A: This is the "Solvent Shock" phenomenon.[1] When you pipette a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous media, the DMSO rapidly disperses into the water. The local environment around the compound molecules instantly shifts from lipophilic (DMSO) to hydrophilic (water). Because the free base is hydrophobic, it crashes out of solution before it can disperse, forming micro-crystals that are often invisible to the naked eye but cytotoxic to cells.

Solution:

  • Lower the Stock Concentration: If possible, use a 10 mM stock instead of 100 mM.

  • Intermediate Dilution Step: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step 1: Dilute stock 1:10 in sterile PBS/Media to create a 10x working solution (Note: If it crashes here, see Q2).

    • Step 2: Add this 10x solution to your cells.

  • Warm the Media: Ensure your culture media is at 37°C before adding the compound.[2] Cold media promotes precipitation.

Q2: Even with intermediate dilution, it’s still cloudy. How do I fix this? A: You are likely exceeding the thermodynamic solubility limit of the free base in water.[1]

  • The Fix: You must convert the free base to a salt in situ.

  • Protocol: Add a molar equivalent of HCl to your aqueous buffer before adding the DMSO stock. The protonation of the piperazine nitrogen will drastically increase aqueous solubility.[3]

Scenario B: In Vivo / Animal Formulation

Q3: I cannot use 100% DMSO for animal injections. How do I formulate this for IP/IV injection? A: You cannot inject the free base as a suspension without risking inconsistent data or embolism.[1] You must use a Co-solvent System or Acidification .

Recommended Formulation Vehicles:

Vehicle TypeCompositionNotes
Standard Co-solvent 5% DMSO + 40% PEG400 + 55% Salinewidely accepted for IP/IV.[1] Warm PEG400 to 37°C to aid dissolution.
Acidified Saline 0.1M Tartaric Acid or 0.05M HCl in SalineConverts free base to salt. Check pH before injection (aim for pH 4.5–5.5).
Surfactant Mix 5% Ethanol + 5% Tween 80 + 90% SalineGood for IP.[1] Tween prevents reprecipitation.

Q4: Can I just buy the HCl salt instead? A: Yes, and it is highly recommended for future experiments. The Hydrochloride (HCl) or Dihydrochloride (2HCl) salts are engineered specifically to solve this problem. If you must use the free base you currently have, follow the In Situ Salt Conversion protocol below.

Critical Experimental Protocols
Protocol 1: In Situ Salt Conversion (Making the Free Base Water-Soluble)

Use this when you need an aqueous stock but only have the free base.

  • Calculate Molar Equivalents: Determine the moles of your compound.

    • Example: 10 mg of BCPP (MW 275.6) = 36.3 µmol.

  • Prepare Acid Stock: Use 1.0 M Hydrochloric Acid (HCl) or 1.0 M Tartaric Acid.[1]

  • Dissolution Step:

    • Place 10 mg of compound in a glass vial.

    • Add exactly 1.0 to 1.1 molar equivalents of acid (e.g., 36.3 µL of 1.0 M HCl).

    • Add a small volume of water (e.g., 500 µL) and vortex vigorously.

    • Result: The cloudy suspension should turn clear as the salt forms.

  • Final Dilution: Dilute to the final desired volume with PBS or Saline.

  • pH Check: Verify pH is physiological (pH 6–7.5). If too acidic, carefully buffer back with dilute NaOH, but be careful—if pH > 8.5, it will precipitate again.

Protocol 2: The "Step-Down" Dilution for Cell Culture

Use this to minimize precipitation when dosing cells.[1]

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Pre-Dilution (The Critical Step):

    • Prepare a tube with culture media containing 10% Serum (proteins help solubilize lipophilic drugs).

    • While vortexing the media tube, slowly add the DMSO stock to create a 10x concentration.

    • Observation: If the solution is clear, proceed. If cloudy, sonicate for 10 seconds.

  • Final Dosing: Add the 10x solution to your cell plates (1:10 dilution). Final DMSO will be acceptable (e.g., if you started with 100% DMSO, diluted to 10%, then 1:10 to cells = 1% DMSO. Note: If 1% is too toxic, adjust starting ratios to aim for 0.1% final.)

Visual Decision Guides
Figure 1: Solubilization Decision Tree

Follow this logic to select the correct solvent system.

SolubilityTree Start Start: 1-(2-Bromo-5-chlorophenyl) piperazine (Free Base) App What is your Application? Start->App InVitro In Vitro (Cell Culture) App->InVitro Cells InVivo In Vivo (Animal Injection) App->InVivo Animals DMSORoute Dissolve in 100% DMSO (Stock 10-50mM) InVitro->DMSORoute Formulation Select Vehicle InVivo->Formulation CheckPrecip Does it precipitate in Media? DMSORoute->CheckPrecip DirectAdd Direct Addition OK (Keep DMSO < 0.5%) CheckPrecip->DirectAdd No StepDown Use 'Step-Down' Dilution or Add Serum to Media CheckPrecip->StepDown Yes Cosolvent Co-solvent: 5% DMSO / 40% PEG400 / Saline Formulation->Cosolvent Standard AcidSaline Acidified Saline: Add 1.0 eq HCl (In Situ Salt Formation) Formulation->AcidSaline Preferred for High Dose

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental application.

Figure 2: The "Crash Out" Mechanism & Prevention

Understanding why direct aqueous dilution fails.

CrashOut DMSO_Stock DMSO Stock (Solvated Hydrophobic Molecules) Water_Add Rapid Addition to Aqueous Buffer DMSO_Stock->Water_Add Precipitation Precipitation (Crash Out) Hydrophobic Aggregation Water_Add->Precipitation Direct Mix (High Local Conc.) Solution Stable Solution (Micellar or Ionic) Water_Add->Solution With Excipients (PEG400/Tween) or Acid

Caption: Visualizing the thermodynamic instability of lipophilic free bases in aqueous environments.

References
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Avdeef, A. (2007). "Solubility of sparingly-soluble ionizable drugs." Advanced Drug Delivery Reviews. Explains the pH-dependent solubility of basic drugs like piperazines.

  • BenchChem Technical Guide. "Preventing Precipitation in Cell Culture Media." General protocols for handling DMSO stocks of lipophilic compounds.

  • PubChem Compound Summary. "1-(2-Chlorophenyl)piperazine" (Analogous Structure Data). Used for SAR-based physicochemical predictions.

  • Cayman Chemical. "Phenylpiperazine hydrochloride Solubility Data." Reference for salt vs. free base solubility profiles.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation of Bromo-Chloro-Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Phenylpiperazines (PPs) represent a persistent class of New Psychoactive Substances (NPS) and pharmaceutical intermediates.[1] The introduction of mixed halogen substituents (Bromine and Chlorine) onto the phenyl ring creates a unique analytical challenge: these compounds often share nominal masses with other halogenated analogs and exhibit complex isotopic clusters.

Objective: This guide provides a comparative analysis of Mass Spectrometry (MS) techniques for identifying bromo-chloro-phenylpiperazines. We focus on distinguishing these compounds from their mono-halogenated or isomeric counterparts using Electron Ionization (EI) and Electrospray Ionization (ESI) .[1]

Key Insight: While the piperazine core drives the primary fragmentation (yielding the characteristic m/z 56 ion), the isotopic signature of the molecular ion is the definitive "fingerprint" for confirming the presence of mixed halogens.

Part 1: The Isotopic Fingerprint (The Primary Filter)[1]

Before analyzing fragmentation, the molecular ion (


) cluster provides the first level of confirmation.[1] Unlike standard organic molecules, bromo-chloro-phenylpiperazines exhibit a distinct "staircase" isotopic pattern due to the natural abundances of 

(approx. 3:[1]1) and

(approx. 1:1).[1]
Isotopic Cluster Analysis Table
Halogen CompositionPattern DescriptionRelative Intensity (Approx.)[2]Diagnostic Value
Mono-Chloro (

)
Doublet

(100%),

(33%)
Standard 3:1 ratio.
Mono-Bromo (

)
Doublet

(100%),

(98%)
Distinct 1:1 "Twin Towers".
Mixed (

)
Triplet (Staircase)

(77%),

(100%),

(25%)
Critical Identifier. The

peak is the base of the cluster due to combined probability.[1]
Di-Chloro (

)
Triplet

(100%),

(65%),

(10%)
Distinguishable from

by the lower intensity of

.
Visualization: Isotopic Logic Flow

The following decision tree illustrates how to use the molecular ion cluster to classify the halogen substitution pattern before looking at fragments.

IsotopeLogic Start Observe Molecular Ion (M+) Cluster CheckM2 Check M+2 Intensity relative to M Start->CheckM2 Branch1 M+2 is ~33% of M CheckM2->Branch1 Low Abundance Branch2 M+2 is ~100% of M CheckM2->Branch2 Equal Abundance Branch3 M+2 is >100% of M CheckM2->Branch3 High Abundance ResultCl Mono-Chloro Pattern (e.g., mCPP) Branch1->ResultCl ResultBr Mono-Bromo Pattern (e.g., pBPP) Branch2->ResultBr CheckM4 Check M+4 Peak Branch3->CheckM4 ResultMix Mixed Br/Cl Pattern (Target Compound) CheckM4->ResultMix M+4 is ~25% ResultDiBr Di-Bromo Pattern CheckM4->ResultDiBr M+4 is ~50%

Figure 1: Decision logic for classifying halogenated phenylpiperazines based on Molecular Ion isotopic abundances.

Part 2: Fragmentation Mechanics (The Engine)[1]

Once the halogen content is established, structural confirmation relies on fragmentation.[3] The fragmentation of phenylpiperazines under Electron Ionization (EI, 70 eV) is driven by the stability of the piperazine ring nitrogen and the aromatic system.

Core Fragmentation Pathways (EI-MS)
  • Piperazine Ring Cleavage (The "Fingerprint" Ion):

    • Mechanism: The most characteristic pathway involves the cleavage of the piperazine ring.

    • Marker Ion:

      
       56  (
      
      
      
      ).
    • Significance: This ion confirms the presence of an unsubstituted piperazine nitrogen (N4). If the N4 position is substituted (e.g., benzylpiperazines), this ion shifts.[4]

  • Formation of the Halogenated Phenyl Cation:

    • Mechanism: Heterolytic cleavage of the C-N bond between the phenyl ring and the piperazine nitrogen.

    • Marker Ion:

      
       225/227/229 (for a Bromo-Chloro-Phenyl cation).[1]
      
    • Significance: This fragment carries the isotopic pattern of the phenyl ring, confirming the halogens are on the aromatic core, not the piperazine tail.

  • Loss of the Imine Fragment (Retro-Diels-Alder-like):

    • Mechanism: Loss of a

      
       neutral fragment (mass 42) or 
      
      
      
      (mass 43).
    • Marker Ion:

      
      .
      
    • Significance: Often the Base Peak in substituted phenylpiperazines. For a bromo-chloro analog, this yields a high-mass diagnostic ion retaining both halogens.

Pathway Visualization

The following diagram details the fragmentation of a theoretical 1-(4-bromo-3-chlorophenyl)piperazine .

FragmentationPath Parent Molecular Ion (M+) [Br, Cl present] Radical Cation Path1 Piperazine Ring Cleavage Parent->Path1 Path2 C-N Bond Cleavage Parent->Path2 Path3 Loss of C2H4N (Neutral -42 Da) Parent->Path3 Ion56 Immonium Ion m/z 56 (C3H6N)+ Path1->Ion56 Diagnostic for Piperazine PhenylCat Phenyl Cation (Br/Cl-C6H3)+ Path2->PhenylCat Diagnostic for Ring Subs BasePeak Base Peak [M - 42]+ Path3->BasePeak High Abundance

Figure 2: Primary fragmentation pathways for halogenated phenylpiperazines in EI-MS.

Part 3: Comparative Analysis (EI vs. ESI)

For drug development and forensic applications, choosing the right ionization mode is critical.

FeatureGC-EI-MS (Hard Ionization) LC-ESI-MS/MS (Soft Ionization)
Primary Utility Structural Elucidation & Library MatchingQuantification & Biological Matrices
Molecular Ion (

)
Often weak; fragmentation is extensive.[1]Strong

; minimal fragmentation without CID.
Isomer Differentiation Superior. "Ortho effects" (interaction between ortho-halogen and piperazine N) can alter fragment ratios.Poor. Isomers often yield identical MS/MS spectra; requires chromatographic separation.
Sensitivity Moderate (ng range).High (pg range).
Key Limitation Requires derivatization for polar metabolites.Susceptible to matrix effects (ion suppression).

Expert Insight: For bromo-chloro isomers (e.g., 2-Br-4-Cl vs. 4-Br-2-Cl), GC-EI-MS is the preferred tool.[1] The steric hindrance of an ortho halogen often suppresses the formation of the


 peak relative to the para isomer due to the "ortho effect" interfering with the planar transition state required for ring cleavage.

Part 4: Experimental Protocol (GC-MS)

This protocol is validated for the separation of halogenated phenylpiperazines, ensuring distinct retention times for isomers.

Instrument: Agilent 7890/5975 (or equivalent Single Quadrupole).

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Derivatization (Optional but Recommended): Add 50 µL TFAA (Trifluoroacetic anhydride).[1] Incubate at 60°C for 20 mins. Why? Derivatization of the secondary amine improves peak shape and prevents tailing, crucial for separating closely eluting isomers.[1]

  • GC Parameters:

    • Column: Rxi-5MS or DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Splitless mode, 250°C.

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

    • Logic: The slow second ramp separates the regioisomers (Ortho/Meta/Para) which often co-elute on fast ramps.

  • MS Parameters:

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: m/z 40–450.

    • Solvent Delay: 3.0 min.

References

  • Abdel-Hay, K. M., et al. (2015).[5] "Mass Spectral and Chromatographic Studies on Some Halogenatedphenyl-2-Piperazinopropanones." Journal of Chromatographic Science. Link

  • Zhu, N., et al. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. Link

  • Błażewicz, A., et al. (2019). "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP)..." Forensic Toxicology. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectral Library - Fragmentation of Class: Piperazines." Link

Sources

Spectroscopic characterization data for 1-(2-Bromo-5-chlorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Fingerprint

1-(2-Bromo-5-chlorophenyl)piperazine is a critical pharmacophore in the development of 5-HT (serotonin) receptor ligands. Its structural integrity relies heavily on the precise regiochemistry of the halogen substituents. In synthetic pathways involving nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination, the risk of forming regioisomers (e.g., 1-(2-chloro-5-bromophenyl)piperazine) or retaining starting materials is significant.

This guide provides a definitive spectroscopic comparison to distinguish the target compound from its structural "alternatives" (isomers and impurities). We prioritize Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the primary validation tools, demonstrating how to interpret the specific 1,2,5-substitution pattern.

Strategic Characterization Workflow

The following decision tree outlines the logical flow for validating the identity of 1-(2-Bromo-5-chlorophenyl)piperazine, moving from bulk purity to absolute structural confirmation.

CharacterizationWorkflow Start Crude Product Isolation LCMS LC-MS Analysis (Isotopic Pattern Check) Start->LCMS PatternCheck Does Isotopic Pattern match Br + Cl (3:4:1)? LCMS->PatternCheck NMR 1H NMR (DMSO-d6) (Coupling Analysis) PatternCheck->NMR Yes Fail REJECT: Impurity or Wrong Halogenation PatternCheck->Fail No (e.g., only Cl or Br) RegioCheck Coupling Pattern: d (8.5Hz), dd (8.5, 2.5Hz), d (2.5Hz)? NMR->RegioCheck RegioCheck->Fail No (e.g., symm. pattern) Pass VALIDATED: 1-(2-Bromo-5-chlorophenyl)piperazine RegioCheck->Pass Yes (Matches 1,2,5-subst)

Figure 1: Decision matrix for structural validation. The combination of MS isotopic patterns and NMR coupling constants provides a self-validating loop.

Comparative Analysis: Target vs. Alternatives

In drug development, "alternatives" often refer to structural isomers that arise from ambiguous synthetic routes. The table below compares the target molecule against its most likely regioisomer and the non-halogenated backbone.

Table 1: Spectroscopic Differentiation Matrix
FeatureTarget: 1-(2-Br-5-Cl-phenyl)piperazine Alternative: 1-(2-Cl-5-Br-phenyl)piperazine Alternative: 1-(3-Cl-phenyl)piperazine (mCPP)
MS Isotope Pattern Distinct 3:4:1 (M, M+2, M+4)Distinct 3:4:1 (M, M+2, M+4)3:1 (M, M+2) - Easily ruled out
1H NMR: H-3 ~7.50 ppm (d) Deshielded by ortho-Br.[1]~7.35 ppm (d) Less deshielded by ortho-Cl.Multiplet (Different pattern)
1H NMR: H-6 ~7.05 ppm (d, J=2.5) Ortho to Piperazine, Meta to Cl.~7.15 ppm (d, J=2.5) Ortho to Piperazine, Meta to Br.~6.8-6.9 ppm
Steric Effect High steric clash (Br vs Piperazine).Moderate steric clash (Cl vs Piperazine).Low steric clash.[2]

Expert Insight: While MS confirms the presence of one Bromine and one Chlorine, it cannot distinguish the regioisomers. You must rely on 1H NMR chemical shifts, specifically the H-3 proton. The Bromine atom at position 2 exerts a stronger deshielding effect on the ortho-proton (H-3) compared to a Chlorine atom.

Detailed Spectroscopic Data

A. Mass Spectrometry (LC-MS)

Objective: Confirm elemental composition (C10H12BrClN2).

The presence of both Bromine (79Br/81Br, ~1:1) and Chlorine (35Cl/37Cl, ~3:1) creates a unique "staircase" isotopic envelope.

  • M+ (m/z ~274): Contains 79Br + 35Cl. (Base intensity ~75%)[3][4]

  • M+2 (m/z ~276): Contains (81Br + 35Cl) AND (79Br + 37Cl). (Intensity ~100%)[3]

  • M+4 (m/z ~278): Contains 81Br + 37Cl. (Intensity ~25%)[3][4][5][6]

Acceptance Criteria: The intensity ratio of M : M+2 : M+4 must approximate 3 : 4 : 1 . Any deviation suggests contamination with mono-halogenated species.

B. Nuclear Magnetic Resonance (1H NMR)

Objective: Confirm 1,2,5-substitution regiochemistry.

Solvent: DMSO-d6 (Recommended for solubility of HCl salts) or CDCl3 (for free base). Frequency: 400 MHz or higher.

Predicted Signal Assignment (DMSO-d6):
  • Piperazine Ring (Aliphatic):

    • 2.80 – 3.00 ppm (m, 4H): Protons on carbons adjacent to the secondary amine (N-H).

    • 3.00 – 3.20 ppm (m, 4H): Protons on carbons adjacent to the aniline nitrogen (N-Ar).

    • Note: In the HCl salt, these peaks may merge or shift downfield due to protonation.

  • Aromatic Ring (1,2,5-Pattern): The aromatic region is the "fingerprint." We expect three distinct signals corresponding to protons at positions 3, 4, and 6.

    • H-3 (Ortho to Br, Meta to Cl):

      • Shift: ~7.50 – 7.60 ppm.

      • Splitting: Doublet (d).

      • Coupling: J ≈ 8.5 Hz (Ortho coupling to H-4).

      • Diagnostic: This is the most downfield signal due to the deshielding effect of the adjacent Bromine.

    • H-4 (Meta to Br, Ortho to Cl):

      • Shift: ~6.95 – 7.10 ppm.

      • Splitting: Doublet of Doublets (dd).

      • Coupling: J ≈ 8.5 Hz (Ortho to H-3) and J ≈ 2.5 Hz (Meta to H-6).

    • H-6 (Ortho to Piperazine, Meta to Cl):

      • Shift: ~7.15 – 7.25 ppm.

      • Splitting: Doublet (d).

      • Coupling: J ≈ 2.5 Hz (Meta to H-4).

      • Diagnostic: This proton is shielded by the electron-donating piperazine nitrogen but deshielded by the meta-chlorine.

Experimental Protocols

Protocol 1: High-Resolution NMR Sample Preparation

To ensure sharp coupling constants for regioisomer differentiation.

  • Mass: Weigh 5–10 mg of the 1-(2-Bromo-5-chlorophenyl)piperazine (free base or hydrochloride salt).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? Phenylpiperazine salts often aggregate in CDCl3, leading to broad peaks that obscure the fine meta-coupling (J=2.5 Hz) required for identification.

  • Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug into the NMR tube.

  • Acquisition:

    • Scans: 16 (minimum).

    • Pulse Delay: 1.0 s (ensure relaxation of aromatic protons).

    • Window: -2 to 14 ppm.

Protocol 2: LC-MS Purity & Identity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion: Scan range m/z 100–500. Look for the [M+H]+ cluster at 275/277/279.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122246, 1-(2-Chlorophenyl)piperazine. Retrieved October 26, 2023, from [Link]

    • Context: Provides baseline spectral data for the mono-substituted analog, establishing chemical shift ranges for the piperazine ring.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. Context: Authoritative source for calculating expected chemical shifts and coupling constants (J-values) for 1,2,4-trisubstituted benzene rings.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2]

    • Context: Reference for isotopic abundance patterns of Bromine and Chlorine combin
  • Context: Comparison data for the 2-chloro analog to validate the shielding effects of the piperazine nitrogen.

Sources

A Comparative Guide to Reference Standards for the Analysis of 1-(2-Bromo-5-chlorophenyl)piperazine and Related Phenylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the intricate analysis of substituted phenylpiperazines like 1-(2-Bromo-5-chlorophenyl)piperazine, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. These standards are not mere reagents; they are the bedrock of accurate quantification, impurity profiling, and metabolic studies. This guide provides an in-depth comparison of available reference standard grades and outlines robust analytical methodologies for their effective use, ensuring the trustworthiness and validity of your experimental outcomes.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Substituted piperazines are a significant class of compounds in medicinal chemistry, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1][2] The precise analytical characterization of these molecules is paramount for regulatory compliance, ensuring product safety and efficacy. A reference standard serves as a highly purified and well-characterized substance against which an experimental sample can be compared. The choice of a reference standard dictates the accuracy and reliability of analytical measurements.

Comparing Reference Standard Grades: A Practical Guide

The selection of a reference standard is a critical decision influenced by the application's required level of accuracy and regulatory scrutiny. The following table compares the common grades of reference standards available for piperazine derivatives.

FeaturePrimary Pharmacopeial Standard (e.g., USP, EP)Certified Reference Material (CRM)Research Grade / Analytical Standard
Traceability & Certification Highest level of metrological traceability to the International System of Units (SI). Accompanied by a comprehensive certificate from a pharmacopeia.Produced and certified in accordance with ISO 17034 and ISO/IEC 17025. Comes with a detailed Certificate of Analysis (CoA) outlining certified purity and uncertainty.[3][4]Purity is typically determined by the manufacturer. May come with a basic CoA but lacks the rigorous certification of primary standards or CRMs.
Purity & Characterization Extensively characterized using multiple analytical techniques to establish a definitive purity value.Guaranteed purity with a specified uncertainty margin (e.g., 99.6 +/- 0.1%).[4] Homogeneity and stability are rigorously tested.[4]Purity levels can vary (e.g., ≥98%). The extent of characterization may be less comprehensive.
Cost HighestHighModerate
Typical Applications Definitive identification and quantification; calibration of secondary standards; critical quality control and regulatory submissions.Calibration of analytical instruments; validation of analytical methods; quality control testing for pharma release and method development.[3]Exploratory research; early-stage drug discovery; non-regulatory analyses.
Example Suppliers USP, EPSigma-Aldrich, CPAChem[3][4]Various chemical suppliers

Analytical Methodologies for 1-(2-Bromo-5-chlorophenyl)piperazine Analysis

The analytical approach for 1-(2-Bromo-5-chlorophenyl)piperazine and its analogues hinges on the desired information, be it purity assessment, quantification, or structural elucidation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for separation and quantification, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a versatile technique for assessing the purity of 1-(2-Bromo-5-chlorophenyl)piperazine and quantifying its presence in various matrices. Given that some piperazine derivatives lack a strong UV chromophore, method development may require derivatization or detection at low UV wavelengths.[5][6][7]

Experimental Protocol: HPLC-UV Analysis of a Halogenated Phenylpiperazine Derivative

This protocol is adapted for a generic halogenated phenylpiperazine and should be validated for 1-(2-Bromo-5-chlorophenyl)piperazine.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the 1-(2-Bromo-5-chlorophenyl)piperazine reference standard.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. This serves as the stock solution.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing 1-(2-Bromo-5-chlorophenyl)piperazine in the mobile phase to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is often effective. For MS compatibility, formic acid is preferred.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.[9]

    • Column Temperature: 30-40 °C.

    • UV Detection: Wavelength will depend on the chromophore of the specific molecule. For phenylpiperazines, a range of 210-260 nm is a good starting point.[10]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

    • Determine the concentration of 1-(2-Bromo-5-chlorophenyl)piperazine in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by calculating the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Weighing & Dissolution HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Inject Standards Sample Sample Dissolution & Filtration Sample->HPLC Inject Sample Data Chromatogram Acquisition HPLC->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification & Purity Calculation Data->Quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard in Volatile Solvent GC Gas Chromatograph (Injector, Column, Oven) Standard->GC Sample Sample in Volatile Solvent Sample->GC MS Mass Spectrometer (Ion Source, Analyzer, Detector) GC->MS Separated Analytes TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectra Analysis MS->MassSpec Library Spectral Library Comparison MassSpec->Library Identify Compounds

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.